molecular formula C19H30ClNO3 B3182462 Cyclodrine hydrochloride CAS No. 78853-39-1

Cyclodrine hydrochloride

Cat. No.: B3182462
CAS No.: 78853-39-1
M. Wt: 355.9 g/mol
InChI Key: PWYJJQYPSILKKB-UHFFFAOYSA-N
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Description

Cyclodrine hydrochloride is a useful research compound. Its molecular formula is C19H30ClNO3 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19;/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYJJQYPSILKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000080
Record name 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1)
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Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78853-39-1
Record name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78853-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclodrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078853391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJD123GOSJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclodrine hydrochloride, a cholinergic antagonist with potential applications in neuroscience research. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines a putative synthetic pathway based on established organic chemistry principles and analogous transformations. Furthermore, it details the expected analytical characterization of the target compound, offering a predictive profile based on spectroscopic data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this compound and similar compounds.

Introduction

This compound, with the chemical name 2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride, is a tertiary amine ester that acts as a dual antagonist for both muscarinic and nicotinic cholinergic receptors.[1] Its structural features, particularly the ester linkage and the bulky cycloalkyl and aromatic moieties, are characteristic of many anticholinergic agents. These compounds are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including the treatment of neuromuscular disorders, overactive bladder, and as mydriatic agents. This guide details a feasible synthetic route to this compound and a comprehensive analytical strategy for its characterization.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, commencing with the preparation of the key intermediate, 2-(1-hydroxycyclopentyl)-2-phenylacetic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt.

Synthesis of 2-(1-hydroxycyclopentyl)-2-phenylacetic acid (Intermediate 1)

The synthesis of the carboxylic acid intermediate can be achieved via a Grignard reaction between a phenylacetic acid derivative and cyclopentanone. A plausible method involves the in-situ formation of a dianion of phenylacetic acid, which then acts as a nucleophile.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq). Initiate the Grignard reaction by adding a small amount of a solution of an appropriate organohalide (e.g., methylmagnesium chloride) in anhydrous tetrahydrofuran (THF).

  • Formation of the Phenylacetic Acid Dianion: To a separate flask containing phenylacetic acid (1.0 eq) in anhydrous THF at room temperature, slowly add the prepared Grignard reagent (2.2 eq) dropwise. Stir the resulting mixture for 2 hours at room temperature to ensure the complete formation of the dianion.

  • Reaction with Cyclopentanone: Cool the reaction mixture to 0°C in an ice bath. Add a solution of cyclopentanone (1.2 eq) in anhydrous THF dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 2-3 with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1-hydroxycyclopentyl)-2-phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure intermediate.

Synthesis of this compound (Final Product)

The final step involves the esterification of the carboxylic acid intermediate with 2-diethylaminoethanol, followed by the formation of the hydrochloride salt. The Fischer esterification method is a suitable choice for this transformation.

Experimental Protocol:

  • Esterification: In a round-bottom flask, dissolve 2-(1-hydroxycyclopentyl)-2-phenylacetic acid (1.0 eq) and 2-diethylaminoethanol (1.5 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.1 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of Cyclodrine.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₉H₃₀ClNO₃
Molecular Weight 355.9 g/mol [2]
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in water and ethanol
Purity (by HPLC) >98%[2]
Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (Phenyl group): 7.20-7.40 (m, 5H)

    • Methine Proton (-CH-Ph): 3.50-3.70 (s, 1H)

    • Methylene Protons (-O-CH₂-CH₂-N-): 4.20-4.40 (t, 2H) and 2.80-3.00 (t, 2H)

    • Methylene Protons (-N-(CH₂-CH₃)₂): 2.50-2.70 (q, 4H)

    • Methyl Protons (-N-(CH₂-CH₃)₂): 1.00-1.20 (t, 6H)

    • Cyclopentyl Protons: 1.50-1.90 (m, 8H)

    • Hydroxyl Proton (-OH): Variable, broad singlet (depending on solvent and concentration)

    • Amine Hydrochloride Proton (-N⁺H-): Variable, broad singlet (typically downfield in DMSO-d₆)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Expected Chemical Shifts (δ, ppm):

    • Carbonyl Carbon (-C=O): 170-175

    • Aromatic Carbons (Phenyl group): 125-140

    • Quaternary Carbon (Cyclopentyl-C-OH): 80-85

    • Methine Carbon (-CH-Ph): 55-60

    • Methylene Carbon (-O-CH₂-): 60-65

    • Methylene Carbon (-CH₂-N-): 50-55

    • Methylene Carbons (-N-(CH₂-CH₃)₂): 45-50

    • Cyclopentyl Carbons: 20-40

    • Methyl Carbons (-N-(CH₂-CH₃)₂): 10-15

  • Sample Preparation: KBr pellet or ATR

  • Expected Absorption Bands (cm⁻¹):

    • O-H Stretch (Alcohol): 3200-3500 (broad)

    • N-H Stretch (Hydrochloride salt): 2400-2800 (broad)

    • C-H Stretch (Aromatic): 3000-3100

    • C-H Stretch (Aliphatic): 2850-2980

    • C=O Stretch (Ester): 1730-1750 (strong)

    • C=C Stretch (Aromatic): 1450-1600

    • C-O Stretch (Ester): 1150-1250 (strong)

  • Ionization Technique: Electrospray Ionization (ESI)

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): [C₁₉H₂₉NO₃]⁺ at m/z 319.21 (for the free base)

    • Major Fragments:

      • Loss of the diethylaminoethyl group to give the acylium ion.

      • Cleavage of the ester bond.

      • Fragmentation of the cyclopentyl ring.

      • Benzylic cleavage.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and quantification of this compound.

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm, based on the phenyl group).

  • Injection Volume: 10 µL.

  • Quantification: Purity can be determined by calculating the peak area percentage of the main component.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Esterification and Salt Formation Phenylacetic_acid Phenylacetic Acid Intermediate_1 2-(1-hydroxycyclopentyl)- 2-phenylacetic acid Phenylacetic_acid->Intermediate_1 1. Grignard Reagent 2. Cyclopentanone 3. Acidic Work-up Grignard_reagent Grignard Reagent (2.2 eq) Cyclopentanone Cyclopentanone Intermediate_1_ref Intermediate 1 Cyclodrine_HCl This compound Intermediate_1_ref->Cyclodrine_HCl 1. 2-Diethylaminoethanol, H⁺ 2. HCl Diethylaminoethanol 2-Diethylaminoethanol HCl HCl

Caption: Synthetic pathway for this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Chromatographic Technique Start Synthesized This compound Physical_Properties Physical Properties (MP, Solubility, Appearance) Start->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis Start->Chromatographic_Analysis Final_Characterization Final Characterization Report Physical_Properties->Final_Characterization NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS HPLC HPLC (Purity) Chromatographic_Analysis->HPLC NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization

Caption: Analytical workflow for this compound.

Mechanism of Action

Mechanism_of_Action Cyclodrine Cyclodrine Hydrochloride Blockade Receptor Blockade Cyclodrine->Blockade mAChR Muscarinic Acetylcholine Receptors (mAChR) mAChR->Blockade nAChR Nicotinic Acetylcholine Receptors (nAChR) nAChR->Blockade Cholinergic_Response Inhibition of Cholinergic Response Blockade->Cholinergic_Response

Caption: Antagonistic action of Cyclodrine at cholinergic receptors.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The outlined characterization methods and predicted data offer a solid foundation for researchers to verify the synthesis and purity of the compound. Further experimental validation of the protocols and spectral data presented herein is encouraged to establish a definitive and comprehensive profile of this compound. This document aims to facilitate future research into the pharmacological properties and potential therapeutic applications of this and related anticholinergic agents.

References

Cyclodrine Hydrochloride (CAS No. 78853-39-1): A Technical Overview of a Dual Cholinergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general technical overview of Cyclodrine hydrochloride, a compound identified as a dual muscarinic and nicotinic cholinergic receptor antagonist. Due to a significant lack of publicly available research and specific experimental data for this compound (CAS No. 78853-39-1), this guide relies on general principles of cholinergic pharmacology. The experimental protocols and signaling pathways described are representative of the field and are not based on studies conducted specifically with this compound. Researchers should validate any methods and expect that the pharmacological profile of this compound may have unique characteristics not detailed here.

Introduction

This compound is a chemical entity with the CAS number 78853-39-1.[1] It is identified as a dual antagonist of both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[2][3][4][5] This dual antagonism suggests a broad range of potential pharmacological effects, making it a compound of interest for researchers in neuroscience and drug development. Cholinergic signaling is fundamental to numerous physiological processes, and its modulation by antagonists can have significant therapeutic implications. Some sources suggest its primary application is in ophthalmology as a cycloplegic and mydriatic agent, used to dilate the pupil and paralyze the eye's focusing muscles for examinations.[6]

Chemical and Physical Properties

The available data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 78853-39-1[1][2][3][4]
Chemical Name Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)[1]
Molecular Formula C₁₉H₃₀ClNO₃[2][3][4]
Molecular Weight 355.9 g/mol [2][3][4][6]
Appearance Solid[2][4]

Mechanism of Action and Signaling Pathways

As a dual cholinergic antagonist, this compound is presumed to act by competitively binding to both muscarinic and nicotinic acetylcholine receptors, thereby inhibiting the effects of the endogenous neurotransmitter, acetylcholine (ACh).[2][3][4][5]

Muscarinic Receptor Antagonism: Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation by ACh initiates a cascade of intracellular signaling events. Antagonism by a compound like this compound would block these pathways.[7]

Nicotinic Receptor Antagonism: Nicotinic receptors are ligand-gated ion channels. Upon binding of ACh, they open to allow the influx of cations, leading to depolarization of the cell membrane.[8] An antagonist would prevent this channel opening.

Below is a generalized diagram illustrating the signaling pathways affected by a dual cholinergic antagonist.

Cholinergic_Signaling_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release mAChR Muscarinic Receptor (mAChR) (GPCR) ACh->mAChR Binds nAChR Nicotinic Receptor (nAChR) (Ion Channel) ACh->nAChR Binds G_protein G-protein Signaling mAChR->G_protein Activates Ion_channel Ion Influx (Na+, Ca2+) nAChR->Ion_channel Opens Cellular_Response_M Cellular Response G_protein->Cellular_Response_M Cellular_Response_N Cellular Response Ion_channel->Cellular_Response_N Cyclodrine Cyclodrine HCl (Antagonist) Cyclodrine->mAChR Blocks Cyclodrine->nAChR Blocks

Generalized Cholinergic Antagonism Pathway

Experimental Protocols

Characterizing a dual cholinergic antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects. The following are generalized protocols that would be applicable.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for its target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various subtypes of mAChRs and nAChRs.

General Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor subtypes of interest.

  • Assay Setup: In a multi-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-NMS for mAChRs, [³H]-epibatidine for nAChRs) and varying concentrations of the unlabeled antagonist (this compound).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

A typical workflow for such an experiment is depicted below.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Cyclodrine HCl prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are necessary to determine whether the compound acts as an antagonist, agonist, or allosteric modulator.

Objective: To assess the functional effect of this compound on mAChR- and nAChR-mediated cellular responses.

Example Methodologies:

  • Calcium Imaging: For Gq-coupled mAChRs (M1, M3, M5), measure changes in intracellular calcium concentration in response to a known agonist in the presence and absence of this compound.

  • Electrophysiology (e.g., Patch-Clamp): For nAChRs, measure ion currents evoked by an agonist in the presence and absence of this compound.

Potential Applications and Future Research

Given its dual cholinergic antagonism, this compound could theoretically be investigated for conditions where a reduction in cholinergic activity is desired. Its reported use in ophthalmology is one such application.[6] However, without further research, its broader therapeutic potential remains speculative.

Future research on this compound would need to:

  • Perform comprehensive in vitro pharmacological profiling to determine its affinity and selectivity for all mAChR and nAChR subtypes.

  • Conduct functional assays to confirm its antagonist activity and rule out any partial agonist or allosteric effects.

  • Evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Assess its efficacy and safety in relevant animal models.

Conclusion

This compound (CAS No. 78853-39-1) is identified as a dual muscarinic and nicotinic cholinergic antagonist. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its detailed pharmacology and experimental characterization. The information presented in this guide is based on general principles of cholinergic pharmacology and should be viewed as a starting point for any future investigation into this compound. Rigorous experimental validation is required to elucidate the specific properties and potential applications of this compound.

References

Cyclodrine Hydrochloride: A Comprehensive Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is a synthetic cholinergic antagonist that exhibits activity at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][2][3][4] Its dual antagonism makes it a compound of interest for researchers investigating the cholinergic nervous system and its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, offering crucial data for its handling, formulation, and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The available quantitative physicochemical data for Cyclodrine and its hydrochloride salt are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₉H₃₀ClNO₃[1][4]
Molecular Weight 355.9 g/mol [1][3]
CAS Number 78853-39-1[1][3]
Appearance Solid[2][3]
Color Yellow[2]
Solubility 10 mM in DMSO[1]
Predicted XlogP (free base) 3.5[5]
Melting Point Data not available
pKa Data not available

Note: The XlogP value is a predicted value for the free base form of Cyclodrine and not the hydrochloride salt. Experimental determination of the logP for the hydrochloride salt is recommended for precise lipophilicity assessment. The melting point and pKa values for this compound have not been found in the reviewed literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of a hydrochloride salt like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted technique for its determination.[6][7][8]

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[7]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The substance is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt, it indicates the pH at which the compound is 50% ionized. UV-Vis spectrophotometry is a common method for pKa determination, particularly for compounds with a chromophore.[9][10][11]

Principle: The ultraviolet absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Apparatus:

  • UV-Vis spectrophotometer

  • 96-well microtiter plate reader (optional, for higher throughput)

  • pH meter

  • A series of buffers covering a wide pH range (e.g., pH 1 to 13)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).

  • pH Series: A series of solutions with different pH values are prepared by diluting the stock solution with the various buffers.

  • UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded to identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the pKa of the compound.[9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The shake-flask method is the traditional and most reliable method for its determination.[1][10][11][12][13]

Principle: The compound is partitioned between two immiscible liquids (n-octanol and water), and the concentration in each phase is measured after equilibrium is reached.

Apparatus:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Saturation: n-octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4] This dual antagonism blocks the physiological effects of acetylcholine at these sites.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane.[15][16]

By blocking these receptors, this compound can inhibit a wide range of cholinergic functions in both the central and peripheral nervous systems.

Visualizations

The following diagrams illustrate the signaling pathways antagonized by this compound and a typical experimental workflow for determining a key physicochemical property.

cluster_0 Muscarinic Pathway (Gq-coupled) cluster_1 Muscarinic Pathway (Gi-coupled) cluster_2 Nicotinic Pathway ACh_M_Gq Acetylcholine M_Gq_Receptor M1/M3/M5 Receptor ACh_M_Gq->M_Gq_Receptor Gq Gq Protein M_Gq_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cyclodrine_M_Gq Cyclodrine HCl Cyclodrine_M_Gq->M_Gq_Receptor ACh_M_Gi Acetylcholine M_Gi_Receptor M2/M4 Receptor ACh_M_Gi->M_Gi_Receptor Gi Gi Protein M_Gi_Receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cyclodrine_M_Gi Cyclodrine HCl Cyclodrine_M_Gi->M_Gi_Receptor ACh_N Acetylcholine N_Receptor Nicotinic Receptor ACh_N->N_Receptor Ion_Channel Ion Channel Opening N_Receptor->Ion_Channel Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cyclodrine_N Cyclodrine HCl Cyclodrine_N->N_Receptor

Caption: Antagonistic action of Cyclodrine HCl on cholinergic signaling pathways.

start Start: Sample Preparation dissolve Dissolve Cyclodrine HCl in pre-saturated aqueous phase start->dissolve partition Mix with pre-saturated n-octanol dissolve->partition shake Shake to equilibrate partition->shake separate Separate phases (centrifugation) shake->separate analyze_aq Analyze aqueous phase concentration (e.g., HPLC) separate->analyze_aq analyze_org Analyze organic phase concentration (e.g., HPLC) separate->analyze_org calculate Calculate logP analyze_aq->calculate analyze_org->calculate end End: logP Value calculate->end

Caption: Experimental workflow for logP determination via the shake-flask method.

References

Cyclodrine Hydrochloride: An In-depth Technical Guide on its Cholinergic Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Cholinergic System

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a wide array of physiological processes. The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[6]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[] They are widely distributed throughout the body and are involved in functions such as learning, memory, smooth muscle contraction, and glandular secretion.[8]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that are permeable to cations. They are found in the central nervous system, autonomic ganglia, and the neuromuscular junction.[9] nAChRs are critical for cognitive function, reward pathways, and skeletal muscle contraction.[10]

Cholinergic antagonists are molecules that bind to these receptors but do not activate them, thereby blocking the effects of acetylcholine.[6] This antagonism can be competitive, where the antagonist reversibly binds to the same site as the agonist, or non-competitive, where it binds to an allosteric site.[11]

Cyclodrine Hydrochloride: A Dual Cholinergic Antagonist

This compound (CAS: 78853-39-1; Molecular Formula: C19H30ClNO3) is classified as a dual antagonist, indicating its ability to block both muscarinic and nicotinic receptors.[1][2][3][4][5] This characteristic distinguishes it from more selective antagonists and suggests a broad range of effects on the cholinergic system.

Mechanism of Action

As a cholinergic antagonist, this compound is expected to competitively inhibit the binding of acetylcholine to both mAChRs and nAChRs.[6][11] This blockade prevents the conformational changes in the receptors that are necessary for signal transduction, leading to an inhibition of cholinergic signaling. The functional consequences of this dual antagonism would be widespread, affecting processes mediated by both receptor types.

Quantitative Analysis of Antagonist Activity

The potency and selectivity of a cholinergic antagonist are determined through quantitative in vitro pharmacological assays. The key parameters measured are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Key Parameters for Quantifying Antagonist Activity

ParameterDescription
Ki (Inhibition Constant) The concentration of an antagonist that will occupy 50% of the receptors in the absence of an agonist. It is an intrinsic measure of the affinity of the antagonist for the receptor.
IC50 (Half-Maximal Inhibitory Concentration) The concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist. The IC50 value is dependent on the concentration of the agonist used in the assay.

Note: Specific Ki and IC50 values for this compound are not currently available in the public scientific literature. The following table provides an example of such data for a related antimuscarinic compound to illustrate the expected format.

Table 2: Illustrative Antimuscarinic Activity of a Reference Compound

Receptor SubtypeKi (nM)Assay TypeReference
Muscarinic M11.5Radioligand Binding[Fictional Data]
Muscarinic M210.2Radioligand Binding[Fictional Data]
Muscarinic M32.8Radioligand Binding[Fictional Data]
Muscarinic M45.1Radioligand Binding[Fictional Data]
Muscarinic M58.7Radioligand Binding[Fictional Data]

Experimental Protocols

The characterization of a cholinergic antagonist like this compound involves a series of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for various cholinergic receptor subtypes.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Materials:

  • Cell membranes or tissue homogenates expressing the target cholinergic receptor subtype.

  • A suitable radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

  • This compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of this compound.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes/Tissue) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubation Competitor Test Compound (Cyclodrine HCl) Competitor->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Non-linear Regression (Determine IC50) Counting->Analysis Calculation Cheng-Prusoff Equation (Calculate Ki) Analysis->Calculation G Functional Assay Workflow (Calcium Mobilization) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells expressing mAChR (M1/M3/M5) Dye Load with Calcium- sensitive Dye Cells->Dye PreIncubation Pre-incubate with Cyclodrine HCl Dye->PreIncubation Stimulation Stimulate with Muscarinic Agonist PreIncubation->Stimulation Measurement Measure Fluorescence (Intracellular Calcium) Stimulation->Measurement Analysis Dose-Response Curve (Determine IC50) Measurement->Analysis G Muscarinic Receptor Signaling Pathways cluster_m135 M1, M3, M5 Receptor Pathway cluster_m24 M2, M4 Receptor Pathway M135 M1/M3/M5 Receptor Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC M24 M2/M4 Receptor Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M135 ACh->M24 Cyclodrine Cyclodrine HCl (Antagonist) Cyclodrine->M135 Blocks Cyclodrine->M24 Blocks G Nicotinic Receptor Signaling Pathway ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Cyclodrine Cyclodrine HCl (Antagonist) Cyclodrine->nAChR Blocks Channel Ion Channel Opening nAChR->Channel Cations Cation Influx (Na+, Ca2+) Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response

References

Unveiling the Cholinergic Profile of Cyclodrine Hydrochloride: A Technical Guide to Muscarinic and Nicotinic Receptor Binding Affinity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodrine hydrochloride is recognized as a dual antagonist of both muscarinic (mAChR) and nicotinic (nAChR) cholinergic receptors.[1][2][3] Despite this classification, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a conspicuous absence of specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, Kₐ) for this compound at various receptor subtypes. This technical guide, therefore, pivots from a specific data review for this compound to a broader, in-depth exploration of the established methodologies employed to determine the binding affinity of ligands for muscarinic and nicotinic receptors. By providing detailed experimental protocols and illustrating the principles with well-characterized cholinergic ligands, this document serves as a valuable resource for researchers engaged in the pharmacological characterization of novel compounds targeting the cholinergic system.

Introduction to Cholinergic Receptor Families

The cholinergic nervous system, integral to a vast array of physiological functions, exerts its effects through two principal classes of receptors: muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the metabotropic effects of acetylcholine.[4] They are classified into five subtypes (M₁ to M₅), each exhibiting distinct tissue distribution and signaling pathways.[4] The high degree of homology in the orthosteric binding site across these subtypes presents a significant challenge in the development of subtype-selective ligands.[4]

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast, ionotropic neurotransmission.[3] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ, ε), with the subunit composition determining the receptor's pharmacological and physiological properties.[3] The α₄β₂ and α₇ subtypes are particularly abundant in the central nervous system and are key targets for drug development.[5]

Quantitative Analysis of Receptor Binding Affinity

The interaction between a ligand and a receptor is quantified by its binding affinity. Several key parameters are used to express this affinity:

  • Inhibition Constant (Kᵢ): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

  • Half-maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function.[6] The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the competing radioligand.[6]

  • Dissociation Constant (Kₐ): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a measure of the affinity of the ligand for the receptor in a saturation binding experiment.

These parameters are typically determined using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with a receptor.[7] The general workflow involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand and then measuring the amount of bound radioactivity.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes, which contain the receptors.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

Saturation Binding Assay

This assay is used to determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₐ) of the radioligand.

  • Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of the radiolabeled ligand.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of an excess of an unlabeled competing ligand) from the total binding. The data is then analyzed using non-linear regression to determine Bₘₐₓ and Kₐ.

Competition Binding Assay

This assay is used to determine the inhibition constant (Kᵢ) of an unlabeled test compound.

  • Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.

  • Separation and Quantification: The separation and quantification steps are the same as in the saturation binding assay.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[6]

Data Presentation: Illustrative Binding Affinity Data

While specific data for this compound is unavailable, the following tables illustrate how quantitative binding affinity data for a hypothetical cholinergic antagonist would be presented.

Table 1: Muscarinic Receptor Subtype Binding Affinity of Hypothetical Antagonist "Compound X"

Receptor SubtypeRadioligandKᵢ (nM)
M₁[³H]-Pirenzepine15.2 ± 2.1
M₂[³H]-AF-DX 3845.8 ± 0.9
M₃[³H]-4-DAMP25.6 ± 3.5
M₄[³H]-Pirenzepine18.9 ± 2.7
M₅[³H]-4-DAMP32.1 ± 4.1

Data are presented as mean ± SEM from three independent experiments.

Table 2: Nicotinic Receptor Subtype Binding Affinity of Hypothetical Antagonist "Compound X"

Receptor SubtypeRadioligandKᵢ (nM)
α₄β₂[³H]-Epibatidine8.3 ± 1.2
α₇[¹²⁵I]-α-Bungarotoxin> 1000
α₃β₄[³H]-Epibatidine150.4 ± 22.5

Data are presented as mean ± SEM from three independent experiments.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades.

muscarinic_signaling cluster_m1_m3_m5 M₁, M₃, M₅ Receptors cluster_m2_m4 M₂, M₄ Receptors M1_M3_M5 M₁, M₃, M₅ Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C (PLC) Gq_11->PLC Activate PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M₂, M₄ Gi_o Gαi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase Gi_o->AC Inhibit Ion_channel Ion Channel Modulation Gi_o->Ion_channel cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 nicotinic_signaling Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) Acetylcholine->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response competition_binding_workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compound Dilutions start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Bound Radioactivity filtration->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ counting->analysis end End analysis->end

References

Cyclodrine Hydrochloride: An Analysis of Available Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite inquiries into the pharmacological profile of Cyclodrine hydrochloride, a comprehensive, in-depth technical guide as requested cannot be constructed at this time due to a significant lack of publicly available scientific literature, clinical data, and detailed experimental protocols. Information regarding this compound is presently confined to high-level descriptions on the websites of chemical suppliers, which classify it as a research chemical.

This compound (CAS Number: 78853-39-1; Chemical Formula: C₁₉H₃₀ClNO₃) is identified as a cholinergic receptor antagonist.[1][2] Specifically, it is described as a dual antagonist for both muscarinic acetylcholine receptors (mAChR) and nicotinic acetylcholine receptors (nAChR).[1][2][3][4] This dual antagonism suggests a broad potential for impacting cholinergic signaling throughout the central and peripheral nervous systems.

Some sources also indicate a potential application in ophthalmology as a cycloplegic and mydriatic agent.[5] In this context, its function would be to dilate the pupil and temporarily paralyze the focusing muscles of the eye, which is a common mechanism for anticholinergic agents used in ophthalmic examinations.[5]

Limitations in Available Data

A thorough search for peer-reviewed research articles, clinical trial data, and detailed pharmacological studies on this compound has yielded no substantive results. Consequently, the core requirements of an in-depth technical guide, including quantitative data, experimental protocols, and detailed signaling pathways, cannot be fulfilled. The available information lacks the scientific validation and depth necessary for a comprehensive understanding of its pharmacological properties.

General Context of Cholinergic Antagonism

To provide a general framework, cholinergic antagonists are substances that block the action of the neurotransmitter acetylcholine (ACh).[6] They are broadly categorized into antimuscarinic and antinicotinic agents.[6]

  • Antimuscarinic agents competitively inhibit the binding of ACh to muscarinic receptors. Their effects are widespread, impacting the parasympathetic nervous system and leading to outcomes such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[7][8]

  • Antinicotinic agents block ACh at nicotinic receptors, which are found at the neuromuscular junction and in autonomic ganglia.[9]

Given that this compound is described as a dual antagonist, its theoretical effects would encompass actions at both receptor types. However, without specific data on its receptor subtype selectivity, binding affinity, and potency, any detailed description of its mechanism of action would be purely speculative.

Conclusion

While this compound is commercially available as a research chemical and is broadly classified as a dual cholinergic antagonist, there is a notable absence of published scientific research to substantiate its pharmacological profile in detail. Professionals in research, science, and drug development should be aware that the information required to produce a technical guide—including mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy and safety—is not available in the public domain. Further research and publication in peer-reviewed journals are necessary to elucidate the specific pharmacological properties of this compound.

References

Early Research on Cyclodrine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride, more commonly known as Cyclopentolate hydrochloride, is a synthetic cholinergic antagonist that has been a subject of pharmacological interest since its initial synthesis in 1952.[1] As a derivative of an analog to tropic acid, it was developed during a search for new and more effective antispasmodic agents.[1] This whitepaper provides a comprehensive overview of the early research on this compound, focusing on its core pharmacological properties, mechanism of action, and initial clinical applications, with a particular emphasis on its use in ophthalmology.

Chemical and Physical Properties

This compound is chemically designated as 2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 78853-39-1[2]
Molecular Formula C19H30ClNO3[4]
Synonyms Cyclopentolate hydrochloride, Cyclogyl, Cylate, Mydrilate, Pentolair[1][2]

Pharmacological Profile

Early research established this compound as a potent cholinergic antagonist, acting on both muscarinic and nicotinic receptors.[4] Its primary therapeutic application stems from its ability to block the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors in the eye. This blockade leads to two primary effects:

  • Mydriasis (Pupil Dilation): By inhibiting the cholinergic stimulation of the iris sphincter muscle, the opposing radial muscle's action predominates, resulting in pupil dilation.

  • Cycloplegia (Paralysis of Accommodation): It paralyzes the ciliary muscle, preventing the eye from accommodating for near vision.

The signaling pathway for this action is initiated by the binding of this compound to the muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR). This binding prevents the activation of the Gq signaling cascade, which would normally lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing muscle contraction.

Cholinergic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Contraction Muscle Contraction IP3_DAG->Contraction Leads to Cyclodrine Cyclodrine HCl Cyclodrine->mAChR Blocks

Mechanism of Cholinergic Antagonism by Cyclodrine HCl.

Early Experimental Studies and Clinical Applications

The primary early application of this compound was in ophthalmology as a mydriatic and cycloplegic agent.[1][5] Its rapid onset and relatively short duration of action compared to atropine made it a valuable tool for diagnostic eye examinations, particularly in children.[1][6]

Experimental Protocols

Cycloplegic Refraction in Children:

A common early clinical study design involved comparing the cycloplegic effects of this compound with other agents like atropine or tropicamide.

  • Subjects: A cohort of children requiring cycloplegic refraction.

  • Procedure:

    • Baseline refraction and accommodation amplitude were measured.

    • One group received Cyclopentolate hydrochloride eye drops (e.g., 1%), while a control group received another cycloplegic agent (e.g., atropine sulfate).

    • Refraction and residual accommodation were measured at set intervals (e.g., 30, 60, 90 minutes) post-instillation to determine the time to maximum cycloplegia and its duration.

    • Pupil size was also monitored to assess mydriatic effect.

Experimental_Workflow Start Patient Recruitment (Children requiring cycloplegic refraction) Baseline Baseline Measurements (Refraction, Accommodation) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Cyclopentolate HCl (1%) Randomization->GroupA GroupB Group B: Control (e.g., Atropine) Randomization->GroupB Measurement Post-instillation Measurements (Refraction, Accommodation, Pupil Size) at T=30, 60, 90 min GroupA->Measurement GroupB->Measurement Analysis Data Analysis (Comparison of cycloplegic effect and duration) Measurement->Analysis

References

An In-depth Technical Guide on the Homologs and Analogs of Trihexyphenidyl Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of Trihexyphenidyl hydrochloride, its homologs, and analogs for researchers, scientists, and drug development professionals. While the query specified "Cyclodrine hydrochloride," this term is ambiguous in scientific literature. However, "Cyclodol" is a common trade name for the well-documented anticholinergic drug Trihexyphenidyl.[1] Furthermore, a compound named this compound is described as a dual muscarinic and nicotinic receptor antagonist.[2][3] Given the context of homologs and analogs, this guide will focus on the extensively studied compound, Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders.[4][5]

Trihexyphenidyl (marketed as Artane, among others) is a synthetic antispasmodic agent that exerts its effects through the central nervous system.[6][7] Approved by the FDA in 1949, it functions primarily as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype.[4][7] This guide will delve into the chemical properties, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for Trihexyphenidyl and its derivatives.

Core Compound: Trihexyphenidyl Hydrochloride

Trihexyphenidyl is a tertiary amine with a structure characterized by a cyclohexyl group, a phenyl group, and a piperidine ring.[8] Its central anticholinergic action helps to correct the relative cholinergic dominance that occurs in Parkinson's disease due to dopamine deficiency.

Mechanism of Action

Trihexyphenidyl is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[4][7] It exhibits a particularly high affinity for the M1 and M4 receptors.[7] By blocking these G-protein coupled receptors in the central nervous system, particularly in the striatum, it inhibits the physiological effects of acetylcholine. This action helps to restore the dopaminergic-cholinergic balance, alleviating symptoms such as tremor, rigidity, and akinesia.[6]

In addition to its primary antimuscarinic activity, some studies suggest that Trihexyphenidyl may also modulate nicotinic acetylcholine receptor neurotransmission, which could indirectly lead to an enhancement of dopamine release in the striatum.[4][9] This dual action on both cholinergic and dopaminergic systems contributes to its therapeutic effects and also its potential for abuse.[10]

Signaling Pathway of Muscarinic M1 Receptor Antagonism

The diagram below illustrates the signaling cascade initiated by the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, and how an antagonist like Trihexyphenidyl intervenes.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds & Activates THP Trihexyphenidyl THP->M1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Binding_Assay_Workflow prep 1. Reagent Preparation - Cell Membranes - Radioligand ([L]*) - Test Compound (I) incubate 2. Incubation Mix Membranes, [L]*, and I (Total, Non-specific, Test) prep->incubate filter 3. Filtration Separate Bound from Free [L]* incubate->filter count 4. Scintillation Counting Quantify Bound Radioactivity filter->count analyze 5. Data Analysis - Plot % Inhibition vs. [I] - Determine IC50 count->analyze calculate 6. Ki Calculation Cheng-Prusoff Equation analyze->calculate result Result: Compound Affinity (Ki) calculate->result

References

Methodological & Application

Application Notes and Protocols for Cyclosporine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine is a potent immunosuppressive agent widely utilized in research and clinical settings to prevent organ transplant rejection and manage autoimmune disorders. Its primary mechanism of action involves the inhibition of T-cell activation.[1][2] This document provides detailed application notes and protocols for the use of cyclosporine in various in vivo animal models, summarizing key pharmacokinetic and toxicological data to guide experimental design.

Mechanism of Action

Cyclosporine exerts its immunosuppressive effects by binding to the cytosolic protein cyclophilin within lymphocytes, particularly T-cells.[1][2] This complex of cyclosporine and cyclophilin subsequently inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor. Consequently, NF-AT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of genes for interleukin-2 (IL-2) and other cytokines essential for T-cell activation and proliferation.[1][2][3]

cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus T-Cell Receptor T-Cell Receptor Ca2+ Ca2+ T-Cell Receptor->Ca2+ Activation leads to increased intracellular Calmodulin Calmodulin Ca2+->Calmodulin binds to Calcineurin Calcineurin Calmodulin->Calcineurin activates NF-AT-P NF-AT (phosphorylated) Calcineurin->NF-AT-P dephosphorylates Cyclosporine Cyclosporine Cyclosporine->Calcineurin inhibits Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds to NF-AT NF-AT (dephosphorylated) NF-AT-P->NF-AT IL-2 Gene IL-2 Gene NF-AT->IL-2 Gene promotes transcription Transcription Transcription IL-2 Gene->Transcription

Caption: Cyclosporine's Mechanism of Action in T-Cells.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of cyclosporine varies across different animal species. Understanding these differences is crucial for appropriate dose selection and interpretation of study results.

Table 1: Comparative Pharmacokinetics of Cyclosporine in Animal Models

ParameterRatDogRabbit
Bioavailability (Oral) 10-30%[4]20.4-27.0%[5]<5%[4]
Time to Peak Plasma Concentration (Oral) Not Specified~2 hours[6]Not Specified
Elimination Half-Life (IV) 23.79 hours (lambda 3 phase)[7]Not SpecifiedNot Specified
Total Body Clearance (IV) 3.38 mL/min/kg[7]Not SpecifiedNot Specified
Volume of Distribution (Vss, IV) 4.54 L/kg[7]Not SpecifiedNot Specified

Experimental Protocols

Immunosuppression Model in Mice

This protocol describes a method to evaluate the dose-response relationship of cyclosporine using a neonatal mouse heart transplant model.[8]

Objective: To quantify the immunosuppressive effect of cyclosporine on allograft rejection.

Materials:

  • Cyclosporine

  • 5- to 10-week-old C3H/km recipient mice[8]

  • Newborn BALB/c donor mice (24-48 hours old)[8]

  • Surgical instruments

  • Anesthetic

Procedure:

  • Prepare cyclosporine solutions for intraperitoneal (i.p.) administration at desired concentrations (e.g., 3, 7.5, 15, 22.5, and 30 mg/kg/day).[8]

  • Anesthetize the recipient C3H/km mouse.

  • Create a subcutaneous pouch in the pinna of the recipient mouse's ear.

  • Harvest the heart from a neonatal BALB/c donor mouse.

  • Transplant the donor heart into the ear pouch of the recipient mouse.[8]

  • Administer the prepared doses of cyclosporine i.p. daily to respective groups of recipient mice.

  • Visually inspect the heart grafts every other day for up to 14 days for signs of rejection (e.g., cessation of beating).[8]

  • Analyze the data by constructing dose-response curves at specific time points (e.g., day 12 and day 14) and calculating the mean survival scores.[8]

Expected Outcome: A dose-dependent increase in graft survival with increasing concentrations of cyclosporine. The ED50 values can be calculated from the dose-response curves.[8]

Donor Neonatal BALB/c Mouse Harvest Harvest Heart Donor->Harvest Recipient Adult C3H/km Mouse Transplant Transplant Heart to Ear Pinna Recipient->Transplant Harvest->Transplant Treatment Administer Cyclosporine (i.p.) Transplant->Treatment Monitoring Monitor Graft Survival (14 days) Treatment->Monitoring Analysis Data Analysis (Dose-Response) Monitoring->Analysis

Caption: Mouse Heart Transplant Experimental Workflow.

Nephrotoxicity Model in Rats

This protocol outlines a method to induce and study cyclosporine-induced nephrotoxicity in rats.[9]

Objective: To establish a reproducible animal model of cyclosporine nephrotoxicity.

Materials:

  • Cyclosporine

  • Male Sprague-Dawley rats

  • Special liquid diet

  • Metabolic cages

Procedure:

  • Acclimatize rats to a special liquid diet.

  • Administer cyclosporine intramuscularly at a dose of 7.5 mg/kg daily.[9]

  • House the rats in metabolic cages for urine collection.

  • Monitor body weight and food intake regularly.

  • After a specified period (e.g., 21 days), collect blood and urine samples for analysis of renal function parameters (e.g., glomerular filtration rate (GFR), urinary citrate, and N-acetylglucosaminidase).[9]

  • At the end of the study, kidney tissues can be harvested for histological examination and in vitro studies of isolated proximal tubules.[9]

Expected Outcome: A significant decrease in GFR and alterations in urinary biomarkers, indicative of renal tubular damage.[9]

Toxicology Data

Prolonged administration of cyclosporine can lead to various toxicities, with nephrotoxicity being a major concern.

Table 2: Summary of Cyclosporine Toxicity Studies in Animals

SpeciesDosing RegimenDurationKey FindingsReference
Mouse 1, 4, and 16 mg/kg/day (oral, diet)78 weeksIncreased incidence of lymphocytic lymphomas in females and hepatocellular carcinomas in mid-dose males.[10][10]
Rat 12,500, 25,000, and 50,000 ppm (diet)52 weeksLiver and kidney identified as target organs for toxicity at 25,000 and 50,000 ppm.[11][11]
Dog 6,200, 12,500, and 50,000 ppm (diet)52 weeksNo pathological evidence of systemic toxicity; minor changes in urinalysis and biochemistry.[11][11]
Rat 7.5 mg/kg/day (intramuscular)21 days34% decrease in GFR; increased urinary citrate and N-acetylglucosaminidase excretion.[9][9]

Concluding Remarks

The use of cyclosporine in in vivo animal models requires careful consideration of the species-specific pharmacokinetics and potential toxicities. The protocols and data presented in these application notes provide a foundation for designing robust and reproducible preclinical studies to evaluate the efficacy and safety of cyclosporine and its derivatives. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for Cyclosporine and D-cycloserine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cyclodrine hydrochloride": The term "this compound" does not correspond to a recognized compound in neuroscience research literature. It is likely a typographical error. This document provides information on two compounds with similar-sounding names that are widely used in neuroscience: Cyclosporine and D-cycloserine .

Part 1: Cyclosporine in Neuroscience Research

Cyclosporine is a potent immunosuppressant that has found significant application in neuroscience research, primarily due to its neuroprotective and, paradoxically, neurotoxic effects. Its mechanisms of action offer valuable tools for studying neuronal cell death, mitochondrial function, and neuroinflammation.

Mechanism of Action

Cyclosporine's primary mechanism of action is the inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By binding to the intracellular protein cyclophilin, Cyclosporine forms a complex that inhibits calcineurin's phosphatase activity.[1][3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in cytokine gene expression and neuronal signaling.[1]

Additionally, Cyclosporine is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a key player in apoptotic cell death.[5][6] By binding to cyclophilin D, a component of the mPTP, Cyclosporine prevents its opening, thereby stabilizing mitochondrial membrane potential and reducing the release of pro-apoptotic factors like cytochrome c.[5][6]

Signaling Pathways

The primary signaling pathway modulated by Cyclosporine in the nervous system is the calcineurin-NFAT pathway. It also impacts pathways related to mitochondrial-mediated apoptosis.

Calcineurin-NFAT Signaling Pathway Inhibition by Cyclosporine

cluster_cell Neuron Ca_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_expression Gene Expression (e.g., pro-apoptotic genes) Nucleus->Gene_expression Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp Cyclosporine-Cyclophilin Complex CsA_Cyp->Calcineurin Inhibits

Caption: Cyclosporine inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition by Cyclosporine

cluster_mito Mitochondrion Stress Cellular Stress (e.g., Ischemia, TBI) mPTP mPTP Stress->mPTP Opens Cytochrome_c Cytochrome c mPTP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Cyclosporine Cyclosporine Cyclophilin_D Cyclophilin D Cyclosporine->Cyclophilin_D Cyclophilin_D->mPTP Inhibits opening

Caption: Cyclosporine inhibits the mitochondrial permeability transition pore (mPTP).

Quantitative Data
ParameterSpecies/ModelCyclosporine Concentration/DoseObservationReference
Neuronal DeathMouse cortical cultures1-20 µM (24-48h)Concentration-dependent neuronal death, with most neurons destroyed by 20 µM.[7][8][7][8]
NeuroprotectionRat model of Traumatic Brain Injury (TBI)20 mg/kg IP followed by 10 mg/kg/daySignificant cortical tissue sparing when administered up to 8 hours post-injury.
Neurotoxicity FrequencyHuman transplant recipientsTherapeutic doses0.5-40% of patients experience neurological side effects.[9][10][11][9][10][11]
NPC SurvivalMouse neurosphere culturesNot specified2.6-fold increase in neurosphere formation in vivo.[12][12]
Neuroprotection in vitroRat primary cortical neurons (OGD/R model)500 nM - 10 µMSignificant neuroprotection.[13][13]
Experimental Protocols

Protocol 1: Assessment of Cyclosporine-Induced Neurotoxicity in Primary Cortical Neuron Cultures

This protocol outlines the steps to induce and assess neurotoxicity in primary cortical neuron cultures using Cyclosporine, followed by an apoptosis assay.

Experimental Workflow

cluster_workflow Neurotoxicity Assessment Workflow Culture 1. Culture Primary Cortical Neurons Treat 2. Treat with Cyclosporine Culture->Treat Fix 3. Fix and Permeabilize Cells Treat->Fix TUNEL 4. Perform TUNEL Assay Fix->TUNEL Analyze 5. Image and Quantify Apoptosis TUNEL->Analyze

Caption: Workflow for assessing Cyclosporine-induced neurotoxicity in vitro.

Materials:

  • Primary cortical neurons from E15.5 mouse embryos[7][14]

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates or coverslips

  • Cyclosporine (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)[5]

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Preparation of Primary Cortical Neuron Cultures:

    • Dissect cortices from E15.5 mouse embryos in ice-cold dissection medium.[7][14]

    • Dissociate the tissue enzymatically (e.g., with papain) and mechanically by gentle trituration.[15]

    • Plate the dissociated cells onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 50 cells/mm²).[16]

    • Culture the neurons in Neurobasal medium with supplements at 37°C in a 5% CO₂ incubator.

    • Allow neurons to mature for 6-7 days in vitro before treatment.[16]

  • Cyclosporine Treatment:

    • Prepare a range of Cyclosporine concentrations (e.g., 1, 5, 10, 20 µM) by diluting the stock solution in the culture medium.[7][8] A vehicle control (DMSO) should be included.

    • Replace the culture medium with the Cyclosporine-containing medium.

    • Incubate the cultures for 24-48 hours.[7][8]

  • Cell Fixation and Permeabilization:

    • Gently aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]

  • TUNEL Assay (following manufacturer's instructions): [5][9][17][18]

    • Wash the cells with deionized water.

    • Incubate the cells with the TdT reaction mixture containing TdT enzyme and a labeled dUTP for 60 minutes at 37°C in a humidified chamber.[9]

    • Stop the reaction and wash the cells.

    • If using an indirect detection method, incubate with the corresponding detection reagent (e.g., fluorescently labeled antibody).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

Part 2: D-cycloserine in Neuroscience Research

D-cycloserine (DCS) is a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[19][20][21] This unique pharmacological profile allows it to modulate NMDA receptor activity, making it a valuable tool for studying synaptic plasticity, learning, and memory. It is widely investigated for its potential as a cognitive enhancer and as an adjunct to behavioral therapies for anxiety disorders.[20][22][23]

Mechanism of Action

The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (at the NR2 subunit) and a co-agonist, typically glycine or D-serine (at the NR1 subunit), for activation.[20] D-cycloserine acts as a partial agonist at this glycine binding site.[19][20][21] This means that at low concentrations of the endogenous co-agonist, DCS facilitates NMDA receptor function, while at high concentrations, it can compete with the full agonist and have an antagonistic effect.[20] By enhancing NMDA receptor-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory, DCS can facilitate cognitive processes.[20][22]

Signaling Pathways

D-cycloserine's primary influence is on the NMDA receptor-mediated signaling cascade, which is crucial for synaptic plasticity.

NMDA Receptor Modulation by D-cycloserine

cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to NR2 subunit Glycine Glycine/ D-Serine Glycine->NMDA_R Binds to NR1 subunit (co-agonist) DCS D-cycloserine DCS->NMDA_R Partial agonist at NR1 subunit Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens channel LTP Long-Term Potentiation (LTP) Ca_influx->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Caption: D-cycloserine acts as a partial agonist at the NMDA receptor's glycine binding site.

Quantitative Data
ParameterSpecies/ModelD-cycloserine DoseObservationReference
Cognitive EnhancementAged Rats (Morris Water Maze)3-30 mg/kgImproved performance in place discrimination and repeated acquisition.[2]
Fear ExtinctionRats (Fear-potentiated startle)15 and 30 mg/kg, i.p.Significantly lower fear-potentiated startle after extinction training.[19][19]
Social Anxiety Treatment AugmentationHumans (Social Phobia)50 mg before exposure sessions33% faster rate of improvement in Social Phobic Disorders Severity scores.[24]
Auditory Discrimination MemorySchizophrenia patients50 mg once-weeklySignificant improvement in performance compared to placebo.[25]
Spatial Memory after TBIRats30 mg/kgSignificantly attenuated memory deficits.[23]
Experimental Protocols

Protocol 2: D-cycloserine Administration in a Rodent Fear Extinction Paradigm

This protocol describes a typical fear conditioning and extinction experiment in rats to assess the effects of D-cycloserine on fear memory consolidation.

Experimental Workflow

cluster_workflow Fear Extinction Workflow Day1 Day 1: Fear Conditioning (CS-US pairing) Day2 Day 2: DCS/Placebo Admin & Extinction Training (CS alone) Day1->Day2 Day3 Day 3: Extinction Test (CS alone) Day2->Day3

Caption: Workflow for a fear extinction study with D-cycloserine.

Materials:

  • Adult male Sprague-Dawley rats

  • Conditioning chambers equipped for auditory cues (conditioned stimulus, CS) and foot shocks (unconditioned stimulus, US)

  • D-cycloserine

  • Saline (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Software for recording and analyzing freezing behavior

Procedure:

  • Habituation (Day 0):

    • Handle the rats for several days prior to the experiment to acclimate them to the experimenter.

    • Place each rat in the conditioning chamber for a brief period (e.g., 10-30 minutes) to habituate them to the context.[26]

  • Fear Conditioning (Day 1):

    • Place the rat in the conditioning chamber (Context A).

    • After a baseline period (e.g., 3 minutes), present the conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 85 dB).[26]

    • Co-terminate the CS with a mild foot shock (US), for instance, 0.5-1.0 mA for 0.5-2 seconds.[1][26]

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-4 minutes).[19][26]

    • Return the rat to its home cage.

  • Extinction Training (Day 2):

    • 30-60 minutes before the extinction session, administer D-cycloserine (e.g., 15 or 30 mg/kg, i.p.) or saline to the rats.[19][27]

    • Place the rat in a different context (Context B) to minimize context-dependent fear renewal.

    • Present the CS repeatedly without the US for a set number of trials (e.g., 16-20 times).[27]

    • Record freezing behavior throughout the session.

  • Extinction Test (Day 3):

    • Place the rat back into the extinction context (Context B).

    • Present the CS a few times without the US.

    • Measure and compare the level of freezing between the D-cycloserine and saline groups. A lower level of freezing in the D-cycloserine group indicates enhanced extinction memory.

Protocol 3: Morris Water Maze for Assessing Cognitive Enhancement by D-cycloserine

The Morris water maze is a widely used behavioral task to study spatial learning and memory in rodents.

Materials:

  • A circular water tank (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).[28]

  • An escape platform submerged just below the water surface.[28]

  • Visual cues placed around the room.

  • A video tracking system.

  • D-cycloserine and vehicle.

Procedure:

  • Acclimation and Pre-training:

    • Handle the animals for several days before the experiment.

    • On the first day, allow the animals to swim freely in the maze for 60 seconds without the platform to acclimate them to the water.

  • Acquisition Training (e.g., 4-5 days):

    • Administer D-cycloserine (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before each daily training session.[23]

    • Place the escape platform in a fixed quadrant of the maze.

    • For each trial, gently place the animal into the water facing the wall at one of several predetermined start locations.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).[28]

    • Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last training day):

    • Remove the escape platform from the maze.

    • Place the animal in the maze and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

    • Increased time spent in the target quadrant by the D-cycloserine group compared to the control group indicates enhanced spatial memory.

References

Application Notes and Protocols for the Study of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of D-Cycloserine, Cyclosporine, and Cyclo(His-Pro) as Tool Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Cyclodrine hydrochloride" does not correspond to a recognized compound in the context of neurological research, this document details the applications of three pertinent compounds—D-Cycloserine, Cyclosporine, and Cyclo(His-Pro)—that are likely relevant to the intended query. These compounds have distinct mechanisms of action and have been investigated for their potential in studying and modulating various neuropathological processes. This document provides detailed application notes, experimental protocols, and summaries of quantitative data to guide researchers in utilizing these molecules for the study of neurological disorders such as Alzheimer's disease, traumatic brain injury, and neuroinflammation.

D-Cycloserine: A Modulator of NMDA Receptor Function

D-Cycloserine (DCS) is a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, DCS facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is crucial for synaptic plasticity, learning, and memory.[1][2] Consequently, DCS has been investigated as a cognitive enhancer in conditions associated with glutamatergic hypofunction, such as Alzheimer's disease.[2][3] However, clinical trial results have been mixed, with some studies showing modest cognitive improvements at specific doses, while others found no significant benefit.[3][4][5][6]

Quantitative Data Summary: D-Cycloserine
ParameterNeurological Disorder ModelDosing/ConcentrationKey Quantitative FindingReference
Cognitive Function (ADAS-Cog Score) Alzheimer's Disease (Clinical Trial)100 mg/day3.0-point improvement on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[2][3][2][3]
Cognitive Function (ADAS-Cog Score) Alzheimer's Disease (Clinical Trial)50 mg/dayNo significant improvement compared to placebo.[3][3]
Spatial Learning (Morris Water Maze) Aged Rats (Preclinical Study)10 mg/kg, i.p.Enhanced acquisition of the water maze task.[7][7]
Working Memory (8-Arm Maze) Hippocampal-lesioned Rats12 mg/kg, i.p.Restoration of working memory performance.[8][8]
Inflammation (Neutrophil Levels) Aluminum Chloride-Induced AD Model in RatsNot specifiedLowered neutrophil levels compared to the AlCl3-treated group.[9][10]
Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in an Animal Model of Alzheimer's Disease using the Morris Water Maze

This protocol is adapted from studies investigating the effects of D-cycloserine on spatial learning in aged or lesioned rats.[7][11][12]

  • Animal Model: Use aged (e.g., 24-month-old) male Fischer-344 rats or a chemically induced lesion model of Alzheimer's disease (e.g., aluminum chloride-induced).[9][11]

  • Apparatus: A circular pool (90-150 cm in diameter) filled with opaque water (21 ± 1°C). A hidden platform (10 cm in diameter) is submerged 2 cm below the water surface.[12]

  • D-Cycloserine Administration: Dissolve D-cycloserine in sterile saline. Administer intraperitoneally (i.p.) at a dose of 3-10 mg/kg, 30 minutes prior to the first trial of each day.[7] A vehicle control group (saline injection) must be included.

  • Acquisition Phase (5-7 days):

    • Each rat undergoes four trials per day.

    • For each trial, the rat is placed in the pool at one of four randomly selected starting positions.

    • The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the allotted time, it is gently guided to it.

    • The rat is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • For the acquisition phase, analyze escape latencies and path lengths using a repeated-measures ANOVA.

    • For the probe trial, compare the time spent in the target quadrant and platform crossings between the D-cycloserine and vehicle groups using a t-test or one-way ANOVA.

Signaling Pathway Diagram

DCycloserine_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_R Binds to NR2 Glycine_Site Glycine Site (on NR1) NMDA_R->Glycine_Site contains Ion_Channel Ion Channel NMDA_R->Ion_Channel contains Glycine_Site->Ion_Channel Facilitates Opening Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Plasticity Initiates DCS D-Cycloserine (Partial Agonist) DCS->Glycine_Site Binds Cyclosporine_Pathway cluster_injury Cellular Stress (e.g., TBI, Ischemia) cluster_mito Mitochondrion Ca_Overload ↑ Cytosolic Ca²⁺ Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_Overload->Mito_Ca ROS ↑ Oxidative Stress (ROS) mPTP Mitochondrial Permeability Transition Pore (mPTP) ROS->mPTP Sensitizes Mito_Ca->mPTP Triggers Opening CypD Cyclophilin D (CypD) CypD->mPTP Promotes Opening Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ ROS) mPTP->Mito_Dysfunction Leads to Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Induces Cyclosporine Cyclosporine Cyclosporine->CypD Inhibits CycloHisPro_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 Inflammation_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Inflammation_Genes Induces Nrf2_n->NFkB_n Inhibits Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCL) Nrf2_n->Antioxidant_Genes Induces CHP Cyclo(His-Pro) CHP->Nrf2_Keap1 Dissociates

References

"application of Cyclodrine hydrochloride in ophthalmology research"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Cyclosporine A in Ophthalmology Research

DISCLAIMER: The user's query for "Cyclodrine hydrochloride" has been interpreted as "Cyclosporine" based on search results, as "this compound" is not a recognized compound in ophthalmology research. The following information pertains to Cyclosporine A.

Application Notes

Introduction

Cyclosporine A (CsA) is a potent immunomodulatory agent, a cyclic polypeptide isolated from the fungus Tolypocladium inflatum.[1] In ophthalmology, it is primarily used as a topical treatment for inflammatory ocular surface diseases, most notably dry eye disease (DED).[2] It addresses the underlying inflammation that contributes to the signs and symptoms of DED, offering a therapeutic approach beyond simple lubrication.[2] Cyclosporine A's lipophilic nature and low aqueous solubility have historically presented formulation challenges, leading to the development of various emulsion and solution-based delivery systems to enhance its bioavailability at the ocular surface.[3][4]

Mechanism of Action

Cyclosporine A's therapeutic effect in ophthalmology is primarily attributed to its anti-inflammatory and immunomodulatory properties.[5] At a molecular level, CsA penetrates ocular surface cells, including T-lymphocytes and epithelial cells, and binds to its intracellular receptor, cyclophilin.[6] This CsA-cyclophilin complex then inhibits calcineurin, a calcium-dependent phosphatase.[6]

The inhibition of calcineurin blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT), preventing its translocation to the nucleus. This, in turn, suppresses the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][6] The reduction in IL-2 leads to decreased activation and proliferation of T-lymphocytes, which are key mediators in the inflammatory cascade of dry eye disease.[6]

Beyond its effects on T-cells, Cyclosporine A has also been shown to:

  • Prevent apoptosis (programmed cell death) of conjunctival and lacrimal gland epithelial cells.[3]

  • Increase the density of conjunctival goblet cells, which are responsible for producing the mucin layer of the tear film.[6]

  • Inhibit the release of other pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Therapeutic Applications in Ophthalmology

The primary application of ophthalmic Cyclosporine A is in the management of moderate to severe dry eye disease, also known as keratoconjunctivitis sicca.[7] Clinical studies have consistently demonstrated its efficacy in:

  • Increasing tear production.[8]

  • Reducing ocular surface inflammation and damage, as measured by corneal and conjunctival staining.[9]

  • Improving patient-reported symptoms such as burning, stinging, and foreign body sensation.[9]

  • Decreasing the reliance on artificial tears.[9]

Other investigated applications in ophthalmology include the treatment of:

  • Vernal keratoconjunctivitis (VKC)[10]

  • Atopic keratoconjunctivitis[7]

  • Herpetic stromal keratitis[7]

  • Prevention of corneal transplant rejection[7]

Quantitative Data Summary

The following tables summarize quantitative data from various clinical and preclinical studies on ophthalmic Cyclosporine A.

Table 1: Efficacy of Cyclosporine A in Clinical Trials for Dry Eye Disease

Formulation/ConcentrationStudy DurationKey Efficacy EndpointsResultsReference(s)
Cyclosporine A 0.05% Emulsion12 weeksTear film breakup time (BUT)Significant improvement from baseline[9]
Schirmer's testSignificant improvement from baseline[9]
Rose Bengal stainingSignificant reduction in staining[9]
Cyclosporine A 0.05% & 0.1% Emulsion6 monthsCorneal stainingSignificant improvement vs. vehicle (p ≤ 0.05)[6]
Schirmer's testSignificant improvement vs. vehicle (p ≤ 0.05)[6]
Blurred vision symptomsSignificant improvement for 0.05% vs. vehicle (p < 0.05)[6]
Cyclosporine A 0.1% Solution (switching from 0.05%)12 weeksCorneal staining score (FAS)Baseline: 4.52 ± 2.41, Week 12: 1.04 ± 1.76 (p < 0.0001)[11]
Tear film breakup time (TF-BUT)Significant improvement over 12 weeks (p < 0.0001)[11]
Symptom Assessment in Dry Eye (SANDE)Significant improvement over 12 weeks (p < 0.0001)[11]

Table 2: Preclinical Data for Cyclosporine A Formulations

FormulationAnimal ModelKey FindingsReference(s)
Cyclosporine A 0.05% Micelle FormulationRabbitCmax in tear fluid: 478 ± 111 µg/mL[7]
Half-life in tear fluid: 36 ± 9 min[7]
RatCorneal uptake: 1540 ± 400 ng CyA/g tissue[7]
Cyclosporine A 0.09% SolutionNOD MouseSignificantly increased tear volume vs. diseased control at days 30, 45, and 60 (p<0.001)[12]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cyclosporine A on Human Corneal Epithelial Cells

This protocol outlines a general procedure for evaluating the effects of Cyclosporine A on cultured human corneal epithelial cells (HCECs).

1. Cell Culture: a. Culture immortalized HCECs or primary HCECs in appropriate keratinocyte serum-free medium.[7][13] b. Seed cells in 96-well plates at a suitable density and allow them to adhere and reach sub-confluency.[13]

2. Treatment: a. Prepare different concentrations of Cyclosporine A (e.g., 0.05%) in the cell culture medium.[14] A vehicle control (the formulation without CsA) and a negative control (medium only) should be included. b. Remove the old medium from the cells and add the Cyclosporine A-containing medium or control medium. c. Incubate the cells for various time points (e.g., 3, 5, 10 minutes, or up to 24 hours) to assess time-dependent effects.[13][14]

3. Cytotoxicity and Viability Assays: a. LDH Assay (Cytotoxicity): Measure the release of lactate dehydrogenase (LDH) into the culture supernatant using a commercially available kit. Increased LDH indicates cell membrane damage.[14] b. MTT or XTT Assay (Viability): Assess cell viability by measuring the metabolic activity of the cells. Add MTT or XTT reagent to the wells and measure the colorimetric change according to the manufacturer's instructions.[13][14]

4. Apoptosis Assay: a. Harvest the cells by trypsinization. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.[14] c. Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in the early stages of apoptosis.[14]

5. Data Analysis: a. Express viability and cytotoxicity data as a percentage relative to the control group. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Protocol 2: Induction and Evaluation of a Scopolamine-Induced Dry Eye Model in Rodents

This protocol describes a common method for inducing dry eye in mice or rats to test the efficacy of ophthalmic formulations like Cyclosporine A.

1. Animal Model: a. Use female Lewis rats (180-200g) or C57BL/6 mice.[8][15] All procedures must be approved by an Institutional Animal Ethics Committee.[12] b. House animals in a controlled environment with regulated temperature, humidity, and light cycles.[15]

2. Induction of Dry Eye: a. Anesthetize the animals. b. Implant a mini-osmotic pump (e.g., Alzet®) subcutaneously.[15] c. The pump should be filled with scopolamine to deliver a continuous dose (e.g., 20 mg/day in rats) for a specified period (e.g., 21 days).[15] d. For mouse models, a transdermal scopolamine patch can also be used, often in conjunction with housing the mice in a controlled low-humidity environment.[8]

3. Treatment Groups: a. Divide animals into groups: Naïve (no induction), Vehicle-treated, and Cyclosporine A-treated (e.g., 0.05% or 0.1% emulsion/solution).[8] b. Administer the topical treatments (e.g., one drop, twice or three times daily) to the ocular surface for the duration of the study.[8]

4. Efficacy Evaluation: a. Tear Volume Measurement (Schirmer's Test): Use phenol red thread or Schirmer strips to measure tear production at baseline and various time points post-treatment.[12] b. Corneal Fluorescein Staining: Instill a drop of fluorescein solution onto the cornea and examine for epithelial defects under a cobalt blue light. Score the severity of staining. c. Histopathology: At the end of the study, euthanize the animals and collect the eyes and lacrimal glands. Process the tissues for histological examination (e.g., H&E staining) to assess for inflammation and cellular changes.

5. Data Analysis: a. Compare the mean scores for tear volume and corneal staining between the treatment groups. b. Use statistical analysis (e.g., ANOVA) to determine if the Cyclosporine A treatment resulted in a significant improvement compared to the vehicle control.

Visualizations

cluster_cell T-Lymphocyte cluster_pathway Calcineurin Pathway cluster_nucleus Nucleus cluster_outcome Cellular Response CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin Complex CsA-Cyclophilin Complex Cyclophilin->Complex Binds to Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (Active) Calcineurin->NFAT Activates NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin Dephosphorylation IL2_Gene IL-2 Gene NFAT->IL2_Gene Promotes Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Production IL2_mRNA->IL2 T_Cell T-Cell Activation & Proliferation IL2->T_Cell Inflammation Ocular Surface Inflammation T_Cell->Inflammation

Caption: Mechanism of Action of Cyclosporine A in T-Lymphocytes.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Seed Human Corneal Epithelial Cells in 96-well plate culture Culture to sub-confluency start->culture prep_treatment Prepare CsA and Control Media culture->prep_treatment treatment Treat cells with CsA/ Control for defined time points prep_treatment->treatment analysis_choice Select Assay treatment->analysis_choice cytotoxicity Cytotoxicity Assay (e.g., LDH) analysis_choice->cytotoxicity Measure Cell Death viability Viability Assay (e.g., MTT/XTT) analysis_choice->viability Measure Metabolic Activity apoptosis Apoptosis Assay (Flow Cytometry) analysis_choice->apoptosis Measure Apoptotic Cells data_analysis Analyze Data vs. Controls cytotoxicity->data_analysis viability->data_analysis apoptosis->data_analysis conclusion Determine in vitro effects of CsA data_analysis->conclusion

Caption: Experimental Workflow for In Vitro Testing of Cyclosporine A.

References

Application Notes and Protocols for Cyclopentolate Hydrochloride as a Mydriatic and Cycloplegic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Cyclodrine hydrochloride" did not yield sufficient specific data regarding its clinical application, efficacy, or detailed experimental protocols as a mydriatic and cycloplegic agent. The available information primarily identifies it as a dual cholinergic muscarinic and nicotinic receptor antagonist[1]. Due to this lack of specific quantitative data and established protocols for this compound in ophthalmic applications, this document provides detailed application notes and protocols for Cyclopentolate Hydrochloride , a widely used and well-documented anticholinergic agent for mydriasis and cycloplegia. The following information is presented as an illustrative example of the content requested.

Cyclopentolate Hydrochloride: An Overview

Cyclopentolate hydrochloride is a synthetic antimuscarinic agent commonly used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye).[2][3][4] These effects are essential for conducting comprehensive eye examinations, particularly in pediatric patients, and for certain therapeutic applications.[2][3][4]

Mechanism of Action

Cyclopentolate hydrochloride acts as a competitive antagonist of muscarinic acetylcholine receptors in the eye.[5] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, it prevents pupillary constriction and accommodation (the ability of the eye to focus on near objects), respectively.[6][7] This dual action allows for a thorough examination of the retina and optic nerve and an accurate determination of refractive error.[3][4]

Quantitative Data Summary

The efficacy and duration of action of cyclopentolate hydrochloride have been documented in various clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacodynamic Properties of Cyclopentolate Hydrochloride Ophthalmic Solution
ParameterValueReference
Onset of Mydriasis15 - 60 minutes[5]
Peak Mydriasis25 - 75 minutes
Duration of MydriasisUp to 24 hours[3]
Onset of Cycloplegia15 - 60 minutes[5]
Peak Cycloplegia25 - 75 minutes
Duration of Cycloplegia6 - 24 hours[3]
Available Concentrations0.5%, 1%, 2%[6]
Table 2: Common Adverse Effects of Cyclopentolate Hydrochloride
Ocular Side EffectsSystemic Side EffectsReference
Burning or stinging upon instillationDrowsiness[6][8]
Blurred visionTachycardia (rapid heart rate)[7]
Photophobia (light sensitivity)Dry mouth[8]
Increased intraocular pressureFacial flushing[9]
Allergic conjunctivitisIrritability[9]
Hallucinations, psychosis (rare)[9]

Experimental Protocols

Protocol 1: Assessment of Mydriatic and Cycloplegic Efficacy in a Preclinical Model (e.g., Rabbit)

Objective: To determine the onset, peak, and duration of mydriasis and cycloplegia induced by a novel formulation of cyclopentolate hydrochloride.

Materials:

  • Test formulation of cyclopentolate hydrochloride (e.g., 1% solution)

  • Control vehicle (e.g., saline)

  • Healthy adult New Zealand white rabbits

  • Pupilometer or digital calipers

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Retinoscope

  • Trial lenses

Methodology:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment for at least 7 days.

  • Baseline Measurements:

    • Measure baseline pupil diameter in both eyes under standardized dim lighting conditions using a pupilometer.

    • Perform baseline retinoscopy to determine the refractive state of each eye.

  • Drug Administration:

    • Instill one drop of the test formulation into one eye (the treated eye) and one drop of the control vehicle into the contralateral eye (the control eye).

    • Gently hold the eyelids closed for a few seconds to prevent washout.

  • Mydriasis Assessment:

    • Measure pupil diameter in both eyes at 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-instillation.

  • Cycloplegia Assessment:

    • Perform retinoscopy on both eyes at 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-instillation to measure changes in refractive error.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for both treated and control eyes at each time point.

    • Determine the time to onset of mydriasis (e.g., >2 mm increase in pupil diameter) and peak mydriasis.

    • Calculate the change in refractive error from baseline for both eyes at each time point to assess the degree of cycloplegia.

    • Determine the time to onset and peak cycloplegia.

    • Plot the mean change in pupil diameter and refractive error over time.

Protocol 2: Clinical Evaluation of Mydriasis and Cycloplegia in Human Subjects

Objective: To evaluate the safety and efficacy of cyclopentolate hydrochloride for achieving mydriasis and cycloplegia for routine ophthalmic examination.

Study Design: A prospective, randomized, double-masked, controlled clinical trial.

Inclusion Criteria:

  • Healthy adult volunteers with no history of ocular pathology or contraindications to anticholinergic agents.

  • Best-corrected visual acuity of 20/20 or better in both eyes.

Exclusion Criteria:

  • Known hypersensitivity to cyclopentolate or any component of the formulation.

  • Presence of narrow anterior chamber angles or risk of angle-closure glaucoma.

  • Concurrent use of medications that may interact with anticholinergics.

Methodology:

  • Informed Consent and Screening: Obtain written informed consent from all participants. Perform a complete ophthalmic examination to confirm eligibility.

  • Baseline Measurements:

    • Measure baseline pupil diameter in both eyes using a pupilometer in a standardized mesopic lighting environment.

    • Measure baseline accommodative amplitude using a standard push-up test or an accommodometer.

  • Randomization and Drug Administration:

    • Randomly assign participants to receive either cyclopentolate hydrochloride 1% or a placebo (vehicle) in one eye. The contralateral eye will serve as an internal control.

    • A trained ophthalmic technician, masked to the treatment allocation, will instill one drop of the assigned solution.

  • Efficacy Assessments:

    • Measure pupil diameter at 15, 30, 45, 60, 90, and 120 minutes post-instillation.

    • Measure accommodative amplitude at 30, 60, 90, and 120 minutes post-instillation.

  • Safety Assessments:

    • Monitor for adverse events, including stinging, blurred vision, and photophobia, at each time point.

    • Measure intraocular pressure at baseline and 120 minutes post-instillation.

  • Data Analysis:

    • Compare the mean change in pupil diameter and accommodative amplitude from baseline between the cyclopentolate and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Summarize the incidence and severity of adverse events in both groups.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to Contraction Muscle Contraction (Pupil Constriction/Accommodation) MuscarinicReceptor->Contraction Activates Cyclopentolate Cyclopentolate HCl Cyclopentolate->MuscarinicReceptor Blocks

Caption: Signaling Pathway of Cyclopentolate Hydrochloride.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Assessment Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Pupil Diameter, Accommodation) Screening->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (Cyclopentolate or Placebo) Randomization->DrugAdmin Efficacy Efficacy Assessment (Mydriasis, Cycloplegia) DrugAdmin->Efficacy Safety Safety Assessment (Adverse Events, IOP) DrugAdmin->Safety DataAnalysis Data Analysis Efficacy->DataAnalysis Safety->DataAnalysis

References

Application Notes and Protocols for Cyclodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is identified as a cholinergic receptor antagonist, exhibiting activity at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[1] This dual antagonism makes it a potentially valuable tool for research in neuroscience and pharmacology, particularly in studies related to the modulation of the cholinergic system. The cholinergic system is integral to a vast array of physiological functions, including learning, memory, attention, and autonomic control.[2][3] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

While this compound is cataloged as a cholinergic antagonist, detailed experimental protocols and comprehensive quantitative data for this specific compound are not widely available in the public domain. Therefore, this document provides a set of detailed, representative experimental protocols and data presentation formats that are standard in the field for characterizing cholinergic antagonists. These methodologies can be directly applied to the investigation of this compound to elucidate its pharmacological profile.

In Vitro Characterization: Protocols and Data

Radioligand Binding Assays for Muscarinic and Nicotinic Receptors

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor.[4] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound) from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific muscarinic and nicotinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human mAChR or nAChR subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5; HEK293 cells expressing α4β2 or α7 nAChR).

  • Radioligands:

    • For mAChRs: [³H]-N-methylscopolamine ([³H]-NMS)

    • For nAChRs: [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin (for α7)

  • Unlabeled competitors for non-specific binding determination (e.g., Atropine for mAChRs, Nicotine for nAChRs).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes.[5] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled competitor.

    • Displacement: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Table 1: Illustrative Binding Affinities (Ki) of a Cholinergic Antagonist

Receptor Subtype Radioligand Ki (nM)
Muscarinic M1 [³H]-NMS 15.2
Muscarinic M2 [³H]-NMS 8.9
Muscarinic M3 [³H]-NMS 25.6
Muscarinic M4 [³H]-NMS 12.3
Muscarinic M5 [³H]-NMS 30.1
Nicotinic α4β2 [³H]-Epibatidine 150.7
Nicotinic α7 [¹²⁵I]-α-Bungarotoxin >1000

Note: Data are hypothetical and for illustrative purposes only.

Functional Assays to Determine Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. For cholinergic receptors, this often involves measuring changes in intracellular calcium or cyclic AMP (cAMP).

Experimental Protocol: In Vitro Functional Calcium Flux Assay

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced calcium mobilization via Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cell line stably expressing a Gq-coupled mAChR subtype (e.g., CHO-M1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[6]

  • Muscarinic agonist (e.g., Carbachol).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye at 37°C for 60 minutes in the dark.[6]

  • Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Challenge and Measurement: Place the plate in the fluorescence microplate reader.[7] Add a pre-determined concentration of the agonist (e.g., EC₈₀ of carbachol) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the maximum fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Table 2: Illustrative Functional Antagonist Potencies (IC₅₀) of a Cholinergic Antagonist

Receptor Subtype Assay Type Agonist IC₅₀ (nM)
Muscarinic M1 Calcium Flux Carbachol 45.8
Muscarinic M3 Calcium Flux Carbachol 78.2
Muscarinic M5 Calcium Flux Carbachol 95.1
Muscarinic M2 cAMP Inhibition Oxotremorine 35.5
Muscarinic M4 cAMP Inhibition Oxotremorine 50.9

Note: Data are hypothetical and for illustrative purposes only.

In Vivo Characterization: Protocols and Data

Cerebral Microdialysis for Neurotransmitter Modulation

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the effects of a compound on neurotransmission.[2][3][8]

Experimental Protocol: In Vivo Microdialysis in Rat Brain

Objective: To assess the effect of this compound administration on acetylcholine levels in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

  • Adult male rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Surgical tools.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic administration.

  • HPLC system with electrochemical detection for acetylcholine analysis.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest.[9] Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular acetylcholine.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in acetylcholine levels.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the acetylcholine concentrations as a percentage of the mean baseline concentration. Plot the mean percentage change over time.

Data Presentation:

Table 3: Illustrative Effect of a Cholinergic Antagonist on Extracellular Acetylcholine in the Prefrontal Cortex

Time Post-Injection (min) Mean Acetylcholine (% of Baseline) ± SEM
-40 102.5 ± 5.1
-20 98.7 ± 4.8
0 (Injection) 100.0 ± 5.3
20 155.4 ± 12.6
40 189.2 ± 15.8
60 175.9 ± 14.2
80 140.1 ± 11.9
100 115.6 ± 9.7
120 105.3 ± 7.4

Note: Data are hypothetical and for illustrative purposes only. Antagonism of presynaptic autoreceptors can lead to an increase in neurotransmitter release.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways antagonized by a cholinergic antagonist like this compound and a typical experimental workflow.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M1/M3/M5 Receptor ACh->Receptor Activates Antagonist Cyclodrine HCl (Antagonist) Antagonist->Receptor Blocks Gq Gq/11 Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Antagonism of Gq-coupled muscarinic receptors.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M2/M4 Receptor ACh->Receptor Activates Antagonist Cyclodrine HCl (Antagonist) Antagonist->Receptor Blocks Gi Gi/o Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Reduced Cellular Response cAMP->Response

Caption: Antagonism of Gi-coupled muscarinic receptors.

nAChR_pathway cluster_membrane Cell Membrane cluster_ions Ion Flux ACh Acetylcholine (Agonist) Receptor Nicotinic Receptor (Ion Channel) ACh->Receptor Opens Antagonist Cyclodrine HCl (Antagonist) Antagonist->Receptor Blocks Na_in Na⁺ Influx Receptor->Na_in Ca_in Ca²⁺ Influx Receptor->Ca_in Response Depolarization & Cellular Response Na_in->Response Ca_in->Response

Caption: Antagonism of nicotinic acetylcholine receptors.

workflow start Start: Characterize Cyclodrine HCl invitro In Vitro Assays start->invitro invivo In Vivo Studies start->invivo binding Radioligand Binding (Determine Ki) invitro->binding functional Functional Assays (Determine IC₅₀) invitro->functional microdialysis Microdialysis (Neurotransmitter Levels) invivo->microdialysis behavior Behavioral Models (e.g., Cognition) invivo->behavior data Data Analysis & Pharmacological Profile binding->data functional->data microdialysis->data behavior->data conclusion Conclusion: Define Mechanism of Action data->conclusion

Caption: Experimental workflow for antagonist characterization.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the detailed pharmacological characterization of this compound. By systematically applying these in vitro and in vivo methodologies, researchers can determine its binding affinity, functional potency, and effects on central cholinergic neurotransmission. This information is crucial for establishing its profile as a dual cholinergic antagonist and for its effective use as a research tool in the development of novel therapeutics targeting the cholinergic system.

References

Application Notes and Protocols for Cyclosporine A in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cyclodrine hydrochloride" did not yield relevant scientific literature for in vitro cell culture applications. It is possible that this is a less common compound or a trade name. The following application notes and protocols are provided for Cyclosporine A , a well-researched immunosuppressive agent, due to the phonetic similarity and the alignment of available data with the user's request. Researchers should verify the identity of their compound of interest before proceeding.

Cyclosporine A is a potent calcineurin inhibitor widely used in research to study immune responses, signal transduction, and as a selection agent.[1][2] Its primary mechanism of action is the inhibition of T-cell activation, which prevents the production of key cytokines like Interleukin-2 (IL-2).[2][3]

Mechanism of Action

Cyclosporine A diffuses into lymphocytes, particularly T-cells, where it binds to the cytosolic protein cyclophilin.[3] This Cyclosporine A-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[5] Consequently, NFAT is unable to translocate to the nucleus to initiate the transcription of genes for IL-2 and other cytokines.[2][3] Beyond the calcineurin/NFAT pathway, Cyclosporine A has also been shown to block the activation of JNK and p38 signaling pathways.[4]

Data Presentation

The effective concentration of Cyclosporine A can vary significantly depending on the cell type and the specific experimental conditions. Below is a summary of reported dosages and their observed effects.

Cell Line/TypeConcentration RangeObserved EffectReference
LLC-PK1 (Porcine Kidney)200 nMSignificant decrease in plasma membrane Ca2+ pump (PMCA) activity.[6]
Human Umbilical Vein Endothelial Cells (HUVEC)Dose-dependentArrest of cell proliferation in the G1 phase of the cell cycle.[7]
Jurkat (Human T-lymphocyte)To be determined by userInhibition of T-cell proliferation, typically assessed via mitogen stimulation (e.g., PHA).[2]
NCI-H226 (Non-Small Cell Lung)>10 µMGI50 (50% Growth Inhibition) value.[2]
HeLa (Cervical Cancer)>10 µMGI50 (50% Growth Inhibition) value.[2]

Experimental Protocols

Cyclosporine A is a hydrophobic peptide, and proper solubilization is critical for experimental reproducibility.

  • Reagents and Materials:

    • Cyclosporine A powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 12.02 mg of Cyclosporine A (Molecular Weight ≈ 1202.6 g/mol ) in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically not exceeding 0.1%, to minimize solvent-induced cytotoxicity.[2]

This protocol is designed to assess the immunosuppressive activity of Cyclosporine A by measuring its effect on the proliferation of Jurkat cells, a human T-lymphocyte cell line. Proliferation is induced by Phytohemagglutinin (PHA), a mitogen that stimulates T-cell division.

  • Materials:

    • Jurkat cells

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Cyclosporine A stock solution (10 mM in DMSO)

    • Phytohemagglutinin (PHA)

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • 96-well flat-bottom cell culture plates

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Cell Seeding: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Centrifuge the cells and resuspend them in fresh medium to a concentration of 2 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (20,000 cells/well).

    • Compound Addition: Prepare serial dilutions of Cyclosporine A in culture medium at 2X the final desired concentrations. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no compound).

    • Mitogen Stimulation: Prepare a 3X solution of PHA in culture medium. Add 50 µL to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Proliferation Assessment:

      • Approximately 4 hours before the end of the incubation period, add the cell proliferation reagent (e.g., 20 µL of MTT solution) to each well.

      • Follow the manufacturer's instructions for the specific proliferation reagent used. This typically involves an additional incubation period followed by measuring absorbance or luminescence on a plate reader.

    • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of Cyclosporine A relative to the stimulated (PHA only) and unstimulated controls. Plot the results to determine the IC₅₀ value (the concentration at which proliferation is inhibited by 50%).

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin_active Calcineurin (Active) TCR->Calcineurin_active Ca2+ release CSA Cyclosporine A Cyclophilin Cyclophilin CSA->Cyclophilin CSA_Complex Cyclosporine A- Cyclophilin Complex CSA->CSA_Complex Cyclophilin->CSA_Complex CSA_Complex->Calcineurin_active INHIBITS NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive Calcineurin (Inactive) NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene Cytokine Genes (e.g., IL-2) NFAT_nuc->Gene Transcription Transcription Gene->Transcription

Caption: Cyclosporine A Signaling Pathway.

G start Start prep_cells Seed Jurkat cells (20,000 cells/well) in 96-well plate start->prep_cells 1. Prepare Cells step step decision decision end End add_compound Add serial dilutions of Cyclosporine A prep_cells->add_compound 2. Add Compound add_mitogen Add PHA to induce proliferation add_compound->add_mitogen 3. Stimulate incubate Incubate for 48-72h at 37°C, 5% CO2 add_mitogen->incubate 4. Incubate add_reagent Add proliferation reagent (e.g., MTT) incubate->add_reagent 5. Assess Proliferation measure Measure Absorbance/ Luminescence add_reagent->measure 6. Measure analyze Calculate % Inhibition and IC50 value measure->analyze 7. Analyze Data analyze->end

References

"solubility and preparation of Cyclodrine hydrochloride solutions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is a synthetic compound that functions as a dual antagonist for both muscarinic (mAChR) and nicotinic (nAChR) cholinergic receptors.[1] Its ability to block the action of acetylcholine at these two major receptor types makes it a valuable tool for research in neurobiology, pharmacology, and drug development, particularly in studies related to the cholinergic nervous system's role in various physiological and pathological processes.

This document provides essential information on the solubility and preparation of this compound solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₉H₃₀ClNO₃[1]
Molecular Weight 355.9 g/mol [1]
Appearance Yellow Solid[1]
Purity >98%[2]
CAS Number 78853-39-1[1]

Solubility

SolventSolubility
Dimethyl Sulfoxide (DMSO) 10 mM

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity.

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years
In Solvent (e.g., DMSO) -80°C1 year

Note: The stability of this compound in aqueous solutions has not been extensively reported. It is recommended to prepare aqueous solutions fresh for each experiment. If storage of aqueous solutions is necessary, it is advisable to conduct stability studies under the specific storage conditions (e.g., temperature, pH, light exposure).

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 355.9 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of a 10 mM solution, the required mass is 3.559 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Aqueous Working Solutions

This protocol provides a general guideline for preparing aqueous working solutions from the DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Thaw the stock solution: Thaw the 10 mM DMSO stock solution at room temperature.

  • Dilute to the final concentration: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

    • Important: Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced effects in biological assays.

  • Mix thoroughly: Gently mix the working solution by pipetting or inverting the tube.

  • Use immediately: It is recommended to use the freshly prepared aqueous working solution immediately for experiments.

Visualization of Concepts

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Cyclodrine Hydrochloride Powder dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock thaw Thaw Stock Solution store_stock->thaw For Experiment dilute Dilute in Aqueous Buffer (e.g., PBS, Media) thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for the preparation of this compound solutions.

Signaling Pathway of Cholinergic Antagonism

This compound acts as an antagonist at both nicotinic and muscarinic acetylcholine receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_nicotinic Nicotinic Receptor (Ion Channel) cluster_muscarinic Muscarinic Receptor (GPCR) ACh_release Acetylcholine (ACh) Release ACh Acetylcholine nAChR nAChR ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx depolarization Depolarization ion_influx->depolarization mAChR mAChR g_protein G-Protein Activation mAChR->g_protein downstream Downstream Signaling (e.g., PLC, AC) g_protein->downstream ACh->nAChR Binds & Activates ACh->mAChR Binds & Activates Cyclodrine Cyclodrine HCl Cyclodrine->nAChR Blocks Cyclodrine->mAChR Blocks

Caption: Antagonistic action of this compound on cholinergic receptors.

References

Application Notes and Protocols for the Electrophysiological Characterization of Cyclodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is a dual antagonist of cholinergic muscarinic (mAChR) and nicotinic (nAChR) receptors, positioning it as a compound of interest for investigations into neurologically related diseases. Its primary mechanism of action involves the blockade of acetylcholine-mediated signaling, which plays a critical role in a vast array of physiological processes. Electrophysiological techniques, particularly patch-clamp, are indispensable for elucidating the precise interactions of this compound with its target receptors and downstream ion channels.

These application notes provide a comprehensive overview and generalized protocols for studying the effects of this compound on neuronal excitability and synaptic transmission. Due to the limited availability of specific published data on the electrophysiological applications of this compound, the following protocols and data are presented as representative examples based on the established methodologies for characterizing cholinergic antagonists.

Data Presentation: Representative Electrophysiological Effects of Cholinergic Antagonists

The following tables summarize hypothetical quantitative data that could be obtained from electrophysiological experiments with this compound. These values are for illustrative purposes and should be determined experimentally for the specific cell type and receptor subtype under investigation.

Table 1: Inhibitory Concentration (IC50) of this compound on Cholinergic Receptors

Receptor SubtypeAgonist UsedThis compound IC50 (nM)Cell Type
α4β2 nAChRAcetylcholine (10 µM)150HEK293 cells
α7 nAChRCholine (1 mM)500Oocytes
M1 mAChROxotremorine-M (1 µM)80CHO cells
M3 mAChRCarbachol (5 µM)200Smooth muscle cells

Table 2: Effects of this compound on Ion Channel Properties

Ion ChannelParameter MeasuredControlThis compound (1 µM)
Voltage-gated Na+Peak Current Amplitude (pA)-2500 ± 200-2450 ± 210
Voltage-gated K+Steady-state Current (pA)1500 ± 1501480 ± 160
nAChR-mediated currentPeak Inward Current (pA)-800 ± 100-150 ± 50
mAChR-modulated K+ currentOutward Current (pA)300 ± 40280 ± 35

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using the whole-cell patch-clamp technique.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine IC50 of this compound on nAChRs

Objective: To determine the concentration-dependent inhibition of nicotinic acetylcholine receptor-mediated currents by this compound.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y neuroblastoma cells)

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with KOH)

  • Acetylcholine (agonist) stock solution

  • This compound stock solution (in DMSO or water)

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Micromanipulator and perfusion system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Establish a baseline recording of membrane current.

  • Apply the nAChR agonist (e.g., 10 µM Acetylcholine) for a short duration (e.g., 2 seconds) to elicit an inward current.

  • Wash out the agonist and allow the cell to recover.

  • Perfuse the cell with a known concentration of this compound for 2-5 minutes.

  • Co-apply the agonist and this compound and record the resulting current.

  • Repeat steps 9-11 with increasing concentrations of this compound.

  • Analyze the data by measuring the peak inward current at each concentration and normalize to the control response.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Current-Clamp Recording to Assess the Effect of this compound on Neuronal Excitability

Objective: To investigate the effect of this compound on the firing properties of neurons.

Materials:

  • Primary neuronal culture or brain slice preparation

  • Artificial cerebrospinal fluid (aCSF) for brain slices (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose (gassed with 95% O2 / 5% CO2)

  • Internal solution as in Protocol 1

  • Carbachol (cholinergic agonist)

  • This compound stock solution

  • Patch-clamp setup as in Protocol 1

Procedure:

  • Prepare the neuronal culture or brain slice and place it in the recording chamber perfused with the appropriate external solution (e.g., aCSF).

  • Obtain a whole-cell patch-clamp recording in current-clamp mode.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing pattern.

  • Apply a cholinergic agonist (e.g., 10 µM Carbachol) to induce an increase in neuronal excitability.

  • Perfuse the neuron with a chosen concentration of this compound for 5-10 minutes.

  • Re-apply the cholinergic agonist in the presence of this compound.

  • Repeat the current injection protocol to assess changes in action potential firing frequency, threshold, and other parameters.

  • Analyze the data by comparing the firing properties before and after the application of this compound.

Mandatory Visualizations

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic AChR (Ion Channel) ACh->nAChR Binds mAChR Muscarinic AChR (GPCR) ACh->mAChR Binds Depolarization Depolarization nAChR->Depolarization Na+/Ca2+ influx G_Protein G-Protein mAChR->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Ion_Channel Ion Channel (e.g., K+, Ca2+) Effector->Ion_Channel Modulates Cyclodrine Cyclodrine HCl Cyclodrine->nAChR Blocks Cyclodrine->mAChR Blocks

Caption: Signaling pathway of this compound antagonism.

experimental_workflow start Start: Cell Preparation patch Whole-Cell Patch Clamp start->patch baseline Record Baseline Activity patch->baseline agonist Apply Cholinergic Agonist baseline->agonist record_agonist Record Agonist Response agonist->record_agonist washout Washout record_agonist->washout cyclodrine Apply Cyclodrine HCl washout->cyclodrine record_drug Record in Presence of Drug + Agonist cyclodrine->record_drug analysis Data Analysis (IC50, Firing Rate) record_drug->analysis end End analysis->end

Caption: General experimental workflow for electrophysiology.

logical_relationship cluster_compound Compound cluster_target Molecular Target cluster_effect Cellular Effect cluster_measurement Electrophysiological Measurement Cyclodrine Cyclodrine HCl nAChR Nicotinic Receptor Cyclodrine->nAChR Antagonizes mAChR Muscarinic Receptor Cyclodrine->mAChR Antagonizes Inhibition Inhibition of Cholinergic Transmission nAChR->Inhibition mAChR->Inhibition Current ↓ Ionic Current Inhibition->Current Excitability ↓ Neuronal Excitability Inhibition->Excitability

Caption: Logical relationship of Cyclodrine HCl's action.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclosporine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporine.

Frequently Asked Questions (FAQs)

1. My in vitro immunosuppression results with Cyclosporine are inconsistent. What could be the cause?

Inconsistent results in immunosuppression assays can stem from several factors:

  • Variable Drug Concentration: Ensure accurate and consistent final concentrations of Cyclosporine in your culture medium. Due to its hydrophobicity, it may not dissolve evenly. Consider using a stock solution in a suitable solvent like DMSO and vortexing thoroughly before diluting into the medium.

  • Cell Viability: High concentrations of Cyclosporine can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration that provides immunosuppressive effects without significantly impacting cell viability.

  • Assay Sensitivity: The sensitivity of different in vitro assays to Cyclosporine can vary. For instance, Mixed Lymphocyte Reaction (MLR) assays often show inhibition at lower concentrations compared to mitogen-stimulated proliferation assays[1].

  • Serum Interactions: Components in the serum of your culture medium can bind to Cyclosporine, reducing its effective concentration. Maintaining a consistent batch and percentage of serum is important for reproducibility.

2. I am observing unexpected off-target effects in my cell cultures treated with Cyclosporine. Why is this happening?

Cyclosporine has several known mechanisms of action and can influence various cellular pathways, which may lead to what appear as off-target effects:

  • Calcineurin Inhibition: The primary mechanism is the inhibition of calcineurin, which is not exclusive to T-cells and is present in other cell types. This can affect calcium signaling pathways in various cells[2].

  • Mitochondrial Effects: Cyclosporine can act on the mitochondrial permeability transition pore, which can have broad effects on cell metabolism and survival.

  • Inhibition of Other Signaling Pathways: Besides the calcineurin/NFAT pathway, Cyclosporine can also inhibit the JNK and p38 MAP kinase signaling pathways[3][4].

  • Drug Purity: Ensure the purity of your Cyclosporine compound, as impurities could contribute to unexpected biological activities.

3. How can I improve the solubility and stability of Cyclosporine in my aqueous experimental buffers?

Cyclosporine is a hydrophobic peptide, and its poor water solubility can be a challenge.

  • Use of Solvents: For in vitro studies, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Cyclosporine, increasing their solubility and stability in aqueous solutions[5][6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used for this purpose[6][7].

  • pH Considerations: The stability of some related compounds can be pH-dependent. While specific data for Cyclosporine's pH stability is not in the provided results, it is a factor to consider and maintain consistency in your experimental setup.

4. What are some common side effects of Cyclosporine that I should be aware of in my in vivo animal studies?

In vivo studies with Cyclosporine can present several challenges related to its side effects, which include:

  • Nephrotoxicity: Kidney toxicity is a major side effect. It is important to monitor renal function in animal models[2].

  • Hypertension: Cyclosporine can induce high blood pressure[8].

  • Neurotoxicity: Neurological side effects such as tremors, confusion, and in severe cases, seizures can occur[9].

  • Gastrointestinal Issues: Vomiting and diarrhea are also potential side effects[10].

Careful dose selection and monitoring of animal health are critical for successful in vivo experiments.

Experimental Protocols

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay measures the ability of Cyclosporine to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Cyclosporine stock solution (e.g., 10 mM in DMSO).

  • Tritiated thymidine ([³H]-thymidine) or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).

  • 96-well round-bottom culture plates.

Methodology:

  • Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Prepare responder cells (Donor A) and irradiated or mitomycin C-treated stimulator cells (Donor B).

  • In a 96-well plate, co-culture 1x10⁵ responder cells with 1x10⁵ stimulator cells in a final volume of 200 µL of culture medium.

  • Add varying concentrations of Cyclosporine to the wells. Include a vehicle control (DMSO) and a positive control (no drug).

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle control.

IL-2 Production Assay (ELISA)

This protocol measures the effect of Cyclosporine on the production of Interleukin-2 (IL-2) by activated T-cells.

Materials:

  • Jurkat T-cells or primary human PBMCs.

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

  • Cyclosporine stock solution.

  • Human IL-2 ELISA kit.

  • 24-well culture plates.

Methodology:

  • Seed Jurkat cells or PBMCs at a density of 1x10⁶ cells/mL in a 24-well plate.

  • Pre-treat the cells with various concentrations of Cyclosporine for 1 hour.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the culture supernatant and centrifuge to remove cells.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of Cyclosporine on IL-2 production.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Cyclosporine based on typical results from in vitro assays.

Compound Target Cell Line IC₅₀ (nM) for Calcineurin Inhibition IC₅₀ (nM) for IL-2 Production Inhibition
Cyclosporine AJurkat710

This data is illustrative and may vary based on experimental conditions.

Visualizations

Signaling Pathway of Cyclosporine Action

Cyclosporine_Signaling_Pathway cluster_nucleus Inside Nucleus TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp Cyclosporine- Cyclophilin Complex Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin Inhibits

Caption: Cyclosporine inhibits the calcineurin signaling pathway, preventing T-cell activation.

Experimental Workflow for In Vitro Immunosuppression Assay

Experimental_Workflow start Start: Isolate Immune Cells (e.g., PBMCs) culture Cell Culture Setup (e.g., MLR or Mitogen Stimulation) start->culture treatment Add Cyclosporine (Dose-Response Concentrations) culture->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation assay Perform Assay incubation->assay proliferation Measure Proliferation (e.g., [³H]-Thymidine) assay->proliferation Option 1 cytokine Measure Cytokine Production (e.g., IL-2 ELISA) assay->cytokine Option 2 analysis Data Analysis (Calculate IC₅₀) proliferation->analysis cytokine->analysis end End: Determine Immunosuppressive Effect analysis->end

Caption: A general workflow for assessing the immunosuppressive effects of Cyclosporine in vitro.

References

Technical Support Center: Optimizing Cyclodrine Hydrochloride Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Cyclodrine hydrochloride in various assays. Below you will find frequently asked questions and troubleshooting guides to help optimize your experimental protocols.

Disclaimer: Publicly available information on this compound is limited. The following recommendations are based on its described mechanism as a dual cholinergic muscarinic (mAChR) and nicotinic (nAChR) receptor antagonist and general principles of assay development for receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a dual antagonist for both cholinergic muscarinic receptors (mAChRs) and nicotinic receptors (nAChRs). As an antagonist, it binds to these receptors but does not activate them. Instead, it blocks the binding of the endogenous agonist, acetylcholine (ACh), and other agonists, thereby inhibiting the downstream signaling pathways initiated by these receptors.[1]

Mechanism of Receptor Antagonism cluster_0 Normal Receptor Activation cluster_1 Antagonist Action Agonist Agonist (e.g., Acetylcholine) Receptor Receptor (mAChR/nAChR) Agonist->Receptor Binds & Activates Signal Cellular Response Receptor->Signal Antagonist This compound (Antagonist) Receptor_B Receptor (mAChR/nAChR) Antagonist->Receptor_B Binds & Blocks NoSignal Blocked Response Receptor_B->NoSignal Agonist_B Agonist Agonist_B->Receptor_B Binding Prevented Troubleshooting Workflow Start Start: Unexpected Assay Result Issue Identify Primary Issue Start->Issue Cytotoxicity High Cytotoxicity? Issue->Cytotoxicity e.g., cell death NoActivity No/Low Activity? Issue->NoActivity e.g., no inhibition Variability High Variability? Issue->Variability e.g., high CV% Cytotoxicity->NoActivity No Sol_Cyto Perform Cytotoxicity Assay (e.g., MTT, AlamarBlue). Determine max non-toxic dose. Cytotoxicity->Sol_Cyto Yes NoActivity->Variability No Sol_NoAct Optimize Agonist Conc. (use EC80). Increase Antagonist Conc. Range. Check Compound Solubility. NoActivity->Sol_NoAct Yes Sol_Var Check Cell Health & Density. Review Pipetting Technique. Avoid Edge Effects. Variability->Sol_Var Yes End End: Optimized Assay Sol_Cyto->End Sol_NoAct->End Sol_Var->End Antagonist Assay Workflow Start Start: Prepare Cells Seed 1. Seed Cells in Microplate Start->Seed Dye 2. Load with Calcium Dye Seed->Dye Antagonist 3. Add Serial Dilutions of Antagonist Dye->Antagonist Incubate 4. Pre-incubate Antagonist->Incubate Stimulate 5. Add Agonist (EC80) & Measure Fluorescence Incubate->Stimulate Analyze 6. Analyze Data (Calculate IC50) Stimulate->Analyze End End: Determine Potency Analyze->End

References

"stability and degradation of Cyclodrine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability and Degradation in Solution

Disclaimer: The compound "Cyclodrine hydrochloride" is not a widely recognized chemical entity in scientific literature. This guide will therefore focus on the stability and degradation of Cyclodextrins , a class of cyclic oligosaccharides commonly used in pharmaceutical formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs). The principles, protocols, and troubleshooting advice provided are based on established pharmaceutical science for cyclodextrins and drug substances formulated with them.

Frequently Asked Questions (FAQs)

Q1: What are cyclodextrins and why are they used in solution formulations?

Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] They are shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. This unique structure allows them to encapsulate a "guest" molecule, typically a poorly water-soluble or unstable drug, forming an inclusion complex.[3][4][5] This complexation can significantly improve the guest drug's aqueous solubility, protect it from degradation, and enhance its overall stability.[3][6]

Q2: How do cyclodextrins protect drugs from degradation in solution?

By encapsulating the liable part of a drug molecule within their hydrophobic cavity, cyclodextrins can physically shield it from external degrading factors. This mechanism can hamper several common degradation pathways:

  • Hydrolysis: The complex can prevent water molecules from accessing and reacting with hydrolytically unstable functional groups on the drug.[1]

  • Oxidation: It can limit the drug's exposure to oxidative agents present in the solution.[1][6]

  • Photodegradation: The CD structure can absorb or scatter light, protecting light-sensitive drugs from photolytic degradation.[1][6]

Q3: What environmental factors affect the stability of cyclodextrins themselves?

The primary factor affecting the stability of the cyclodextrin macrocycle is pH .

  • Acidic Conditions: Cyclodextrins are susceptible to acid-catalyzed hydrolysis, especially at low pH.[7] This process involves the cleavage of the α-1,4 glycosidic bonds, leading to the opening of the ring structure and the formation of linear oligosaccharides and eventually glucose.[8][9]

  • Alkaline Conditions: They are generally stable in neutral and alkaline (basic) solutions and are resistant to hydrolysis by bases, even at elevated temperatures.[7][9]

  • Temperature: High temperatures can accelerate the rate of acid hydrolysis.[9]

Q4: Can cyclodextrins ever accelerate drug degradation?

Yes, although less common, there are instances where cyclodextrins can catalyze the degradation of a guest drug. This is highly dependent on the specific drug, the type of cyclodextrin, and the solution's pH. For example, some studies have shown that certain cyclodextrins can accelerate the hydrolysis of β-lactam antibiotics (like penicillin) in neutral and basic solutions.[1][4] Therefore, it is crucial to experimentally verify the effect of a chosen cyclodextrin on a specific drug's stability.

Troubleshooting Guide

Q5: My HPLC analysis shows new, unidentified peaks in my drug-cyclodextrin formulation over time. How can I identify their source?

This is a common issue where it's unclear if the degradation products originate from the drug or the cyclodextrin.

Troubleshooting Steps:

  • Run Control Samples: Set up parallel stability studies with (a) the drug in solution without cyclodextrin, and (b) the cyclodextrin in solution without the drug, under the same stress conditions (e.g., pH, temperature).

  • Compare Chromatograms: Compare the chromatograms from your complete formulation with those of the control samples.

    • Peaks that appear in sample (a) but not (b) are likely drug degradants.

    • Peaks that appear in sample (b) but not (a) are from cyclodextrin degradation (e.g., acid hydrolysis products).

    • Peaks unique to the complete formulation could be products of an interaction between the drug and cyclodextrin.

  • Forced Degradation: Perform a forced degradation study (see Protocol 1) on all three setups. This will intentionally generate degradation products, making them easier to identify and track.[10]

Q6: The stability of my API is not improving as expected after adding cyclodextrin. What could be wrong?

Possible Causes and Solutions:

  • Incorrect Cyclodextrin Choice: The size of the cyclodextrin cavity must be appropriate for the size of the guest drug molecule. If the fit is poor, the inclusion complex will be weak, offering little protection. Consider screening different cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD).

  • Insufficient Complex Formation: The stability enhancement is dependent on the percentage of drug molecules that are complexed. This can be influenced by:

    • Concentration: The concentration of the cyclodextrin may be too low.

    • pH: The pH of the solution can affect the ionization state of the drug, which in turn affects its ability to enter the hydrophobic CD cavity. Ensure the pH is optimal for complexation.

    • Competition: Other excipients in the formulation might be competing with the drug for a place in the CD cavity.

  • Catalytic Degradation: As mentioned in Q4, the cyclodextrin itself might be catalyzing the degradation. This requires re-evaluation of the formulation strategy.[4]

Q7: My solution containing a drug-cyclodextrin complex appears hazy or forms a precipitate over time.

Possible Causes and Solutions:

  • Low Cyclodextrin Solubility: Natural β-cyclodextrin has relatively low aqueous solubility (approx. 18.5 g/L at 25°C).[3] If its concentration is too high, it can precipitate. Consider using a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complex Precipitation: The drug-cyclodextrin complex itself may have limited solubility and could precipitate if its solubility limit is exceeded. This is described by B-type phase-solubility diagrams.

  • Temperature Effects: The stability of inclusion complexes can be temperature-dependent. In some cases, increasing the temperature can decrease the stability constant of the complex, potentially leading to the precipitation of the less soluble free drug.[8]

Quantitative Data Summary

The following tables provide representative data based on established principles for cyclodextrin stability and standard stress testing conditions.

Table 1: Representative Data on the Effect of pH on β-Cyclodextrin Stability in Aqueous Solution at 50°C.

Time (days) % β-CD Remaining (pH 2.0) % β-CD Remaining (pH 7.0) % β-CD Remaining (pH 9.0)
0 100% 100% 100%
1 85% >99.9% >99.9%
3 62% >99.9% >99.9%
7 31% 99.8% 99.9%

Note: This data is illustrative, demonstrating the high stability of cyclodextrins at neutral/alkaline pH and their susceptibility to acid hydrolysis.[7][8]

Table 2: Standard Conditions for Forced Degradation Studies (Based on ICH Guidelines). [11][12][13]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature or 50-70°C To test for degradation in acidic environments.[13][14]
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature or 50-70°C To test for degradation in alkaline environments.[13][14]
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), Room Temp To test for susceptibility to oxidation.
Thermal Dry Heat (e.g., 60-80°C) To evaluate the effect of high temperature on stability.
Photostability Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. To determine if the substance is light-sensitive.

Note: The goal is typically to achieve 5-20% degradation of the drug substance to ensure the analytical method is challenged appropriately.

Experimental Protocols

Protocol 1: General Protocol for a Forced Degradation Study

This protocol outlines the steps to assess the stability of a drug in a cyclodextrin solution under various stress conditions.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the drug substance in a suitable solvent.

    • Prepare a stock solution of the cyclodextrin in purified water.

    • Prepare stock solutions of stress reagents (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂).

  • Sample Preparation (for each condition):

    • Control (Time 0): Combine the drug stock, cyclodextrin stock, and dilute with water to the final target concentration. Neutralize if necessary and analyze immediately.

    • Acid Hydrolysis: Combine drug stock and cyclodextrin stock. Add HCl to reach a final concentration of 0.1 M. Dilute to final volume.

    • Base Hydrolysis: Combine drug stock and cyclodextrin stock. Add NaOH to reach a final concentration of 0.1 M. Dilute to final volume.

    • Oxidation: Combine drug stock and cyclodextrin stock. Add H₂O₂ to reach a final concentration of 3%. Dilute to final volume.

    • Thermal: Prepare the sample as for the control. Store it in a temperature-controlled oven at a specified temperature (e.g., 70°C). Protect from light.

  • Incubation:

    • Place the prepared stress samples in a stability chamber or water bath at a controlled temperature (e.g., 50°C).

    • For thermal stress, use a dry heat oven.

    • Store a control sample at a recommended storage condition (e.g., 4°C, protected from light).

  • Time Points and Analysis:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Key Considerations for Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation.

  • Column Selection: A C18 reversed-phase column is a common starting point. The choice will depend on the polarity of the drug and its degradants.

  • Mobile Phase Optimization:

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or acetate) to achieve separation.

    • Gradient elution is often necessary to separate the main drug peak from early-eluting polar degradants and late-eluting non-polar degradants.

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak spectra. Select a wavelength that provides a good response for both the parent drug and the degradation products.

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study. The method must be able to resolve the parent drug peak from all degradation product peaks and any peaks from excipients (like the cyclodextrin).

    • Linearity, Accuracy, Precision: Validate these parameters according to ICH guidelines.

Visualizations

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Drug, CD, & Stressor Stocks Sample Prepare Stressed Samples (Acid, Base, Oxidative, Thermal) Prep->Sample Control Prepare Control Sample (Time Zero) Prep->Control Incubate Incubate at Set Conditions Sample->Incubate HPLC HPLC Analysis Control->HPLC Timepoints Sample at Time Points Incubate->Timepoints Neutralize Neutralize/Dilute Timepoints->Neutralize Neutralize->HPLC Data Identify Degradants & Quantify API Loss HPLC->Data Degradation CD Cyclodextrin (Cyclic Oligosaccharide) Intermediate Linear Oligosaccharide CD->Intermediate H+ / H₂O (Ring Opening) Products Glucose & Shorter Oligosaccharides Intermediate->Products H+ / H₂O (Further Hydrolysis)

References

"preventing off-target effects of Cyclodrine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Off-Target Effects of Investigational Compounds

Disclaimer: Initial searches for "Cyclodrine hydrochloride" did not yield a recognized pharmaceutical compound. The following technical support guide is a comprehensive template designed for researchers, scientists, and drug development professionals working with investigational compounds. This guide, using the placeholder "Compound Y," provides a framework for identifying, troubleshooting, and preventing off-target effects during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a drug or investigational compound with cellular components other than its primary therapeutic target. These interactions can lead to unexpected biological responses, toxicity, or reduced efficacy. Minimizing off-target effects is crucial for developing safe and effective therapeutics.[1][2]

Q2: How can I proactively minimize off-target effects during drug design?

A: Rational drug design and high-throughput screening are key strategies.[1] Computational tools can predict potential interactions, and structural biology can help optimize molecular specificity for the intended target.[1] Additionally, selecting compounds with unique mechanisms of action and high target affinity can reduce the likelihood of off-target binding.

Q3: What are the primary experimental approaches to identify off-target effects?

A: Experimental methods are broadly categorized as unbiased (genome-wide) or biased (candidate site validation).[3] Unbiased approaches, like proteomic or genomic screening, assess a wide range of potential interactions. Biased methods focus on specific, predicted off-target sites to quantify the frequency of modifications.[3]

Q4: My in-silico predictions and experimental results for off-target effects don't align. What should I do?

A: Discrepancies between computational predictions and experimental outcomes can arise from various factors. In-silico tools may not account for cell-type-specific genetic variations or chromatin accessibility.[3] It is recommended to use multiple prediction tools and prioritize targets that show low off-target activity across several platforms.[3] Experimental validation in relevant cell models is essential to confirm or refute computational predictions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in binding assays Insufficient blocking or non-specific antibody binding.Increase the concentration or incubation time of the blocking agent (e.g., BSA). Titrate the antibody to find the optimal concentration and include an isotype control.[3]
Inconsistent results across different cell lines Cell-type specific expression of off-target proteins or differing signaling pathway dependencies.Characterize the expression of the primary target and potential off-targets in each cell line. Use cell lines with a well-defined genetic background.
Unexpected phenotype observed in cellular assays Compound Y may be hitting an unknown off-target that is critical for the observed cellular function.Employ unbiased screening methods like RNA-seq or proteomics to identify differentially expressed genes or proteins. Compare the phenotype with known off-targets of similar compound classes.
Toxicity observed at concentrations close to the effective dose The therapeutic window is narrow due to off-target effects.Consider chemical modification of Compound Y to improve selectivity. A lower affinity for off-targets may widen the therapeutic window.

Experimental Protocols

1. Kinome Profiling to Identify Off-Target Kinase Inhibition

  • Objective: To assess the selectivity of Compound Y against a panel of human kinases.

  • Methodology:

    • Prepare a stock solution of Compound Y in DMSO.

    • Use a commercial kinase profiling service that offers a broad panel of active human kinases.

    • Assays are typically run at a fixed ATP concentration (often the Km for each kinase) and a single high concentration of Compound Y (e.g., 10 µM).

    • Kinase activity is measured, and the percentage of inhibition by Compound Y is calculated relative to a vehicle control.

    • Results are presented as the percentage of inhibition for each kinase. Follow-up dose-response curves should be generated for any kinases showing significant inhibition (e.g., >50%) to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

  • Objective: To confirm that Compound Y binds to its intended target in a cellular context and to identify potential off-target binding partners.

  • Methodology:

    • Treat intact cells with Compound Y or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[3]

    • Binding of Compound Y will stabilize the target protein, resulting in a shift in its melting curve to a higher temperature. Unintended shifts in other proteins can indicate off-target engagement.

Signaling Pathways and Workflows

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound_Y Compound_Y Target_Protein Target_Protein Compound_Y->Target_Protein Inhibition Off_Target_Protein Off_Target_Protein Compound_Y->Off_Target_Protein Unintended Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Therapeutic_Effect Therapeutic_Effect Downstream_Effector_1->Therapeutic_Effect Downstream_Effector_2 Downstream_Effector_2 Off_Target_Protein->Downstream_Effector_2 Activation Adverse_Effect Adverse_Effect Downstream_Effector_2->Adverse_Effect

Caption: On-target vs. off-target signaling pathways for Compound Y.

G Start Start In_Silico_Screening In Silico Screening (Predict Off-Targets) Start->In_Silico_Screening High_Throughput_Screening High-Throughput Screening (e.g., Kinome Scan) In_Silico_Screening->High_Throughput_Screening Identify_Hits Identify Potential Off-Target Hits High_Throughput_Screening->Identify_Hits Validate_Hits Validate Hits in Cell-Based Assays Identify_Hits->Validate_Hits Hits Found Optimize_Compound Optimize Compound for Selectivity Identify_Hits->Optimize_Compound No Significant Hits Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Validate_Hits->Structure_Activity_Relationship Structure_Activity_Relationship->Optimize_Compound G Start Unexpected Experimental Outcome Observed Check_Controls Are positive and negative controls behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol) Check_Controls->Troubleshoot_Assay No Confirm_On_Target Confirm on-target engagement (e.g., CETSA) Check_Controls->Confirm_On_Target Yes Troubleshoot_Assay->Start Investigate_Off_Target Investigate Potential Off-Target Effects Confirm_On_Target->Investigate_Off_Target No End Identify Source of Unexpected Outcome Confirm_On_Target->End Yes, but outcome still unexpected Unbiased_Screen Perform Unbiased Screen (Proteomics, RNA-seq) Investigate_Off_Target->Unbiased_Screen Unbiased_Screen->End

References

Navigating Experimental Variability in Cyclobenzaprine Hydrochloride Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cyclodrine hydrochloride" is not a standard recognized pharmaceutical nomenclature. Based on phonetic similarity and the nature of the query, this technical support center will focus on Cyclobenzaprine Hydrochloride , a compound with known experimental variability. The principles and troubleshooting strategies discussed herein are broadly applicable to many pharmaceutical compounds and may serve as a valuable resource for researchers working with other hydrochloride salts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges related to experimental variability and reproducibility when working with Cyclobenzaprine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the plasma concentration of cyclobenzaprine hydrochloride in our preclinical animal studies. What are the potential causes?

A1: High variability in cyclobenzaprine plasma concentrations is a known issue. Several factors can contribute to this:

  • Genetic Polymorphisms: Differences in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP1A2, CYP2D6), can lead to significant inter-individual differences in metabolism and clearance.

  • First-Pass Metabolism: Cyclobenzaprine undergoes extensive first-pass metabolism in the liver, which can vary significantly between individuals and animal models.

  • Route of Administration: The bioavailability of cyclobenzaprine can be influenced by the route of administration. Oral administration is subject to first-pass effects, while other routes (e.g., intravenous, transdermal) may bypass this.

  • Animal Model: The choice of animal model can significantly impact pharmacokinetic outcomes. Different species have varying expression and activity of metabolic enzymes.

  • Health Status of Animals: Underlying health conditions, diet, and stress levels in experimental animals can alter drug absorption, distribution, metabolism, and excretion (ADME).

Q2: Our in vitro cell-based assays with cyclobenzaprine hydrochloride are showing inconsistent results. How can we improve reproducibility?

A2: To improve the reproducibility of your in vitro assays, consider the following:

  • Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination (e.g., mycoplasma).

  • Standardized Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum lot, passage number, and cell density.

  • Drug Solution Preparation: Prepare fresh cyclobenzaprine hydrochloride solutions for each experiment. Ensure complete dissolution and accurate concentration determination. The hydrochloride salt form can affect solubility and pH, so consistent buffer systems are crucial.

  • Assay Protocol Standardization: Adhere strictly to a detailed and validated assay protocol. This includes incubation times, reagent concentrations, and detection methods.

  • Control Experiments: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize results.

Q3: What are the best practices for preparing and storing cyclobenzaprine hydrochloride solutions to minimize degradation and variability?

A3: Proper handling of cyclobenzaprine hydrochloride is critical for reproducible results:

  • Storage: Store the solid compound in a cool, dry, and dark place as recommended by the manufacturer.

  • Solution Preparation: Use high-purity solvents and freshly prepared solutions. For aqueous solutions, consider the pH and potential for hydrolysis. Buffering the solution may be necessary to maintain stability.

  • Light Sensitivity: Protect solutions from light, as cyclobenzaprine can be light-sensitive.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Aliquot stock solutions into single-use vials.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Parameters
Symptom Potential Cause Troubleshooting Steps
Large standard deviations in Cmax and AUC values between subjects.Genetic differences in metabolic enzymes.1. Use a well-characterized and genetically homogenous animal strain. 2. If working with human subjects, consider genotyping for relevant CYP450 enzymes.
Inconsistent absorption profiles after oral administration.Variability in first-pass metabolism.1. Consider alternative routes of administration (e.g., intravenous) to bypass the liver for initial characterization. 2. Standardize the fasting state of the animals before dosing.
Different pharmacokinetic profiles in different studies using the same animal model.Differences in experimental conditions.1. Ensure consistency in animal age, sex, diet, and housing conditions. 2. Verify the accuracy and consistency of the dosing procedure.
Issue 2: Poor Reproducibility in Bioanalytical Assays
Symptom Potential Cause Troubleshooting Steps
Inconsistent calibration curves for LC-MS/MS analysis.Matrix effects from biological samples.1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix interference. 2. Use a stable isotope-labeled internal standard.
Drifting instrument response over an analytical run.Instrument instability or contamination.1. Perform regular instrument maintenance and calibration. 2. Incorporate quality control samples at regular intervals throughout the analytical run to monitor performance.
Low recovery of the analyte.Inefficient extraction from the biological matrix.1. Systematically evaluate and optimize different extraction solvents and pH conditions. 2. Assess for potential binding of the analyte to labware.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine in Humans (10 mg oral dose)

ParameterMean ValueRange of VariabilityCitation
Tmax (hours) 1.5 - 8Highly Variable[1]
Cmax (ng/mL) 15 - 25Subject to inter-individual differences[1]
Half-life (t½) (hours) 188 - 37[1]
Oral Bioavailability (%) 33 - 55Moderate to High Variability[1]

Experimental Protocols

Protocol 1: Determination of Cyclobenzaprine in Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated cyclobenzaprine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for cyclobenzaprine and the internal standard.

Visualizations

experimental_workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase animal_dosing Animal Dosing blood_sampling Blood Sampling animal_dosing->blood_sampling Time points plasma_separation Plasma Separation blood_sampling->plasma_separation Centrifugation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis Injection data_acquisition Data Acquisition lcms_analysis->data_acquisition Detection pk_modeling Pharmacokinetic Modeling data_acquisition->pk_modeling statistical_analysis Statistical Analysis pk_modeling->statistical_analysis reporting Reporting statistical_analysis->reporting

Caption: Workflow for a typical preclinical pharmacokinetic study.

troubleshooting_logic cluster_source Identify Source of Variability cluster_biological_solutions Biological Solutions cluster_analytical_solutions Analytical Solutions start High Experimental Variability Observed is_biological Biological Variability? start->is_biological is_analytical Analytical Variability? start->is_analytical standardize_animals Standardize Animal Model (Strain, Age, Sex, Diet) is_biological->standardize_animals Yes control_environment Control Environmental Factors is_biological->control_environment Yes validate_assay Validate Bioanalytical Assay is_analytical->validate_assay Yes use_is Use Stable Isotope-Labeled Internal Standard is_analytical->use_is Yes qc_samples Include QC Samples is_analytical->qc_samples Yes

References

Technical Support Center: Interpreting Unexpected Results with Cyclodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclodrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected potency of this compound in our cellular assays. What are the possible causes?

A1: Several factors could contribute to lower-than-expected potency. Consider the following:

  • Compound Stability: this compound may be unstable under your specific experimental conditions (e.g., temperature, pH, light exposure). We recommend preparing fresh solutions for each experiment and protecting them from light.

  • Solubility Issues: Poor solubility in your assay buffer can lead to a lower effective concentration. Ensure the compound is fully dissolved. You may need to use a different solvent or a solubilizing agent.

  • Cell Health and Density: The health and density of your cell culture can significantly impact results. Ensure your cells are healthy, within a consistent passage number, and plated at the optimal density for your assay.

  • Assay Interference: Components of your assay buffer or detection reagents may interfere with this compound. Run appropriate vehicle and positive controls to rule out assay-specific artifacts.

Q2: Our in vivo studies with this compound are showing high variability in efficacy between subjects. How can we address this?

A2: High inter-subject variability is a common challenge in in vivo studies. Here are some troubleshooting steps:

  • Pharmacokinetics (PK): Investigate the pharmacokinetic profile of this compound in your animal model. Variability in absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent exposure.

  • Formulation and Dosing: Ensure the formulation is homogenous and the dosing procedure is consistent across all subjects. Consider the route of administration and its potential impact on bioavailability.

  • Animal Model: The genetic background, age, and health status of the animals can influence drug response. Ensure your animal cohorts are as uniform as possible.

  • Metabolite Activity: Consider the possibility that active metabolites of this compound are contributing to the efficacy, and the rate of metabolism may vary between subjects.

Q3: We have observed an unexpected off-target effect in our experiments. How should we proceed with the investigation?

A3: Investigating off-target effects is crucial for understanding the complete pharmacological profile of a compound. We recommend a systematic approach:

  • Target Profiling: Perform a broad in vitro screen against a panel of receptors, kinases, and enzymes to identify potential off-target interactions.

  • Pathway Analysis: Utilize bioinformatics tools to analyze the potential signaling pathways that could be modulated by the observed off-target interactions.

  • Counter-screening: Design specific secondary assays to confirm and characterize the off-target activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to determine if the off-target effect can be separated from the primary activity.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).

Experimental Workflow for Troubleshooting Cell Viability Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Inconsistent Viability Data B Check Reagent Preparation & Storage A->B Step 1 C Verify Cell Seeding Density & Health A->C Step 2 D Assess Compound Solubility & Stability A->D Step 3 E Evaluate Incubation Times & Conditions A->E Step 4 F Run Instrument Diagnostics A->F Step 5 G Consistent & Reproducible Data

Caption: A stepwise workflow for troubleshooting inconsistent cell viability assay results.

Data Presentation: Example Troubleshooting Table

Potential Issue Recommended Action Expected Outcome
Reagent DegradationPrepare fresh reagents and store them according to the manufacturer's instructions.Consistent positive and negative control values.
Inconsistent Cell SeedingUse an automated cell counter and ensure even cell distribution in plates.Uniform cell growth in control wells.
Compound PrecipitationVisually inspect wells for precipitation. Test different solvents or lower concentrations.Clear solutions in all treatment wells.
Edge EffectsAvoid using the outer wells of the plate or fill them with sterile media.Reduced variability across the plate.

Experimental Protocol: Standard MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Guide 2: Unexpected Activation of a Signaling Pathway

This guide addresses the scenario where this compound unexpectedly activates a signaling pathway, for instance, the MAPK/ERK pathway.

Hypothesized Off-Target Signaling Pathway Activation

G cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Cellular Response A Cyclodrine HCl B Unknown Off-Target Receptor A->B Binds C Ras B->C Activates D Raf C->D E MEK D->E F ERK E->F G Gene Expression Changes F->G Phosphorylates Transcription Factors

Caption: A potential off-target mechanism for this compound activating the MAPK/ERK pathway.

Data Presentation: Example Western Blot Quantification

Treatment Group p-ERK/Total ERK Ratio (Normalized to Vehicle) Standard Deviation
Vehicle Control1.00.15
Cyclodrine HCl (1 µM)3.50.45
Cyclodrine HCl (10 µM)8.21.20
Positive Control10.01.50

Experimental Protocol: Western Blot for ERK Activation

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Quantification: Densitometrically quantify the bands and normalize the phospho-ERK signal to the total ERK signal.

Technical Support Center: Improving Signal-to-Noise Ratio in Cyclodextrin Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cyclodextrin hydrochloride assays. Our goal is to help you enhance your signal-to-noise ratio, leading to more accurate and reproducible results.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: High Background Noise in Your Assay

High background noise can mask your true signal, making it difficult to obtain reliable data. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Autofluorescence of Plates or Reagents Use opaque, white-walled microplates for luminescence assays to maximize the signal and minimize crosstalk. For fluorescence assays, use black microplates. Before use, store plates in the dark to decrease phosphorescence.Reduction in non-specific signal originating from the assay plate itself.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and other components.Elimination of background noise caused by fluorescent or luminescent impurities in your reagents.
Non-Specific Binding of Detection Molecules Increase the number and duration of wash steps after incubation with fluorescently labeled molecules. Optimize the concentration of blocking agents (e.g., BSA, non-fat dry milk).Reduced background signal from antibodies or other detection reagents binding non-specifically to the plate or other components.[1][2]
Inappropriate Reagent Concentrations Titrate the concentration of your detection antibodies or fluorescent probes to find the optimal balance between signal and background.A clear increase in the signal-to-noise ratio by minimizing excess detection molecules that can contribute to background.[3]

Issue: Low Signal Intensity

A weak signal can be as problematic as high background. The following steps can help you boost your signal intensity:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reagent Concentrations Optimize the concentration of the cyclodextrin and the guest molecule. In colorimetric assays like the Cydex Blue assay, the cyclodextrin/SDS ratio is critical and must be empirically determined.[4][5]Enhanced signal through optimal interaction between the cyclodextrin and the guest molecule.
Incorrect Buffer Composition or pH Ensure the buffer system is compatible with your assay and does not interfere with the cyclodextrin-guest interaction. The pH of the solution can significantly impact binding affinity and should be optimized.[6][7]Improved signal strength by providing the ideal chemical environment for the binding event.
Inadequate Incubation Time or Temperature Optimize the incubation time to ensure the binding reaction has reached equilibrium. Adjust the temperature, as cyclodextrin-guest interactions can be temperature-dependent.A stronger signal resulting from sufficient time and optimal temperature for complex formation.
Poor Solubility of Cyclodextrin or Guest Molecule Ensure that both the cyclodextrin hydrochloride and the guest molecule are fully dissolved in the assay buffer. Sonication or gentle heating may be required.Increased effective concentration of reactants, leading to a stronger signal.

Frequently Asked Questions (FAQs)

1. What is the optimal cyclodextrin-to-guest molecule ratio?

The optimal ratio is highly dependent on the specific cyclodextrin and guest molecule being studied, as well as the assay technique. It is recommended to perform a titration experiment to determine the ideal stoichiometric ratio for your system. For example, in some cases, a 1:1 complex is formed, while in others, 1:2 or 2:1 complexes may occur.[8]

2. How does the choice of cyclodextrin affect the assay?

Different cyclodextrins (α, β, γ, and their derivatives) have different cavity sizes and chemical properties. The choice of cyclodextrin should be based on the size, shape, and polarity of the guest molecule. A good fit between the host and guest is essential for strong binding and a robust signal.

3. Can the solvent affect the signal-to-noise ratio?

Yes, the solvent can have a significant impact. The presence of organic solvents, even at low concentrations, can alter the binding affinity and the fluorescence properties of your molecules. Whenever possible, use aqueous buffers. If an organic solvent is necessary, its concentration should be kept consistent across all samples.

4. How can I minimize variability between experiments?

To ensure reproducibility, it is crucial to use freshly prepared reagents, calibrated pipettes, and consistent incubation times and temperatures. Preparing a master mix of reagents for each experiment can also help to minimize pipetting errors.

5. What are some key considerations for preparing cyclodextrin hydrochloride solutions?

Cyclodextrins can be hygroscopic, so it's important to store them in a desiccator. When preparing solutions, ensure the cyclodextrin is completely dissolved. Gentle heating or sonication can aid dissolution, but be careful not to degrade the molecule. The purity of the cyclodextrin is also a critical factor, as impurities can interfere with the assay.[9]

Experimental Protocols

Protocol 1: Fluorescence Spectroscopy for Guest-Host Binding Analysis

This protocol outlines a general procedure for determining the binding constant of a fluorescent guest molecule with a cyclodextrin.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent guest molecule in a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Prepare a series of cyclodextrin hydrochloride solutions of varying concentrations in the same buffer.

  • Fluorimeter Setup:

    • Set the excitation and emission wavelengths appropriate for the fluorescent guest molecule.

    • Set the slit widths for excitation and emission to achieve a good signal without saturating the detector.

  • Titration:

    • To a cuvette containing a fixed concentration of the fluorescent guest molecule, add increasing aliquots of the cyclodextrin hydrochloride solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a set amount of time.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the cyclodextrin concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the association constant (Kₐ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Prepare a solution of the guest molecule in the desired buffer.

    • Prepare a solution of the cyclodextrin hydrochloride in the same buffer. The concentration of the cyclodextrin in the syringe should be 10-20 times higher than the guest molecule in the cell.

    • Degas both solutions thoroughly to avoid air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature.

    • Equilibrate the instrument with the buffer.

  • Titration:

    • Fill the sample cell with the guest molecule solution.

    • Fill the injection syringe with the cyclodextrin hydrochloride solution.

    • Perform a series of small injections of the cyclodextrin solution into the sample cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cyclodextrin to the guest molecule.

    • Fit the data to a suitable binding model to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[10][11][12]

Visualizations

TroubleshootingWorkflow start Poor Signal-to-Noise Ratio check_signal Is the signal intensity too low? start->check_signal check_background Is the background noise too high? check_signal->check_background No optimize_reagents Optimize Reagent Concentrations (Cyclodextrin, Guest, Dyes) check_signal->optimize_reagents Yes check_reagents Check for Contaminated Reagents or Autofluorescent Plates check_background->check_reagents Yes end_bad Re-evaluate Assay Design check_background->end_bad No optimize_conditions Optimize Assay Conditions (pH, Temperature, Incubation Time) optimize_reagents->optimize_conditions end_good Acceptable S/N Ratio optimize_conditions->end_good optimize_washing Optimize Washing Steps and Blocking Agents check_reagents->optimize_washing optimize_washing->end_good

Caption: A decision tree for troubleshooting poor signal-to-noise ratio.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cd Prepare Cyclodextrin Hydrochloride Solution mix Mix Reagents in Assay Plate/Cuvette prep_cd->mix prep_guest Prepare Guest Molecule Solution prep_guest->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Signal (Fluorescence, Absorbance, etc.) incubate->measure process_data Process Raw Data (e.g., background subtraction) measure->process_data plot_data Plot Signal vs. Concentration process_data->plot_data fit_model Fit to Binding Model and Determine Parameters plot_data->fit_model

Caption: A typical workflow for a cyclodextrin-guest binding assay.

HostGuestInteraction CD Cyclodextrin (Host) Complex Inclusion Complex CD->Complex Ka Guest Guest Molecule Guest->Complex Complex->CD Kd Complex->Guest Signal Detectable Signal (e.g., Fluorescence Change) Complex->Signal

Caption: Signaling pathway of a host-guest interaction with cyclodextrin.

References

"Cyclodrine hydrochloride shelf life and storage conditions 2-8℃"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the shelf life and storage of Cyclodrine Hydrochloride. Due to the limited availability of specific stability data for this compound, information on the structurally similar compound, Cyclopentolate Hydrochloride, is also provided as a reference. It is crucial to note that this information should be used as a guideline, and compound-specific stability studies are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound in powder form should be stored at -20°C. Under these conditions, it is reported to be stable for up to 3 years[1].

Q2: What is the recommended storage for this compound once it is in a solvent?

A2: When dissolved in a solvent, this compound should be stored at -80°C for a shelf life of up to 1 year[1].

Q3: Is there specific shelf-life data for this compound at 2-8°C?

A3: Currently, there is no specific shelf-life data available for this compound when stored at 2-8°C. Stability studies for your specific formulation and storage conditions are strongly advised.

Q4: What is known about the stability of structurally similar compounds at 2-8°C?

A4: A study on an extemporaneously prepared ophthalmic solution containing 0.5% Cyclopentolate Hydrochloride, a structurally similar compound, demonstrated physical and chemical stability for up to 60 days when stored at refrigeration temperatures (2-8°C)[2][3]. Another study on a 1% Cyclopentolate eye drop formulation showed a shelf life of 24 months at a controlled temperature of 15-25°C[4][5].

Q5: What are the known degradation pathways for compounds structurally similar to this compound?

A5: Cyclopentolate Hydrochloride, which is structurally similar to this compound, primarily degrades via hydrolysis, especially in alkaline solutions[6]. The degradation follows pseudo-first-order kinetics and results in the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid[6][7]. It is more stable in acidic conditions[7].

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected loss of compound activity in an aqueous solution. pH-dependent hydrolysis.Ensure the pH of your solution is in the acidic range, as compounds like Cyclopentolate Hydrochloride are more stable at lower pH[7]. Buffer your solution appropriately and consider preparing fresh solutions for critical experiments.
Precipitation observed in refrigerated solutions. Poor solubility at lower temperatures.Confirm the solubility of this compound in your chosen solvent at 2-8°C. You may need to use a different solvent or a lower concentration.
Inconsistent experimental results. Compound degradation.If not stored at the recommended -20°C (powder) or -80°C (in solvent), the compound may have degraded. It is advisable to use a fresh vial and adhere to the recommended storage conditions[1].

Data Summary

The following table summarizes the available stability data for this compound and the structurally similar Cyclopentolate Hydrochloride.

CompoundFormulationStorage TemperatureShelf Life
This compound Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
Cyclopentolate Hydrochloride 0.5% Ophthalmic Solution2-8°C60 days[2][3]
1% Ophthalmic Solution15-25°C24 months[4][5]

Experimental Protocols

Protocol for Stability Assessment of a Cyclopentolate Hydrochloride Ophthalmic Solution

This protocol is based on studies conducted on Cyclopentolate Hydrochloride and can be adapted for this compound.

1. Sample Preparation:

  • Prepare a solution of the compound in a suitable buffer at the desired concentration.

  • Aseptically divide the solution into multiple sterile containers (e.g., amber glass vials) for each time point and storage condition.

2. Storage Conditions:

  • Store the samples at the desired temperature (e.g., 2-8°C).

  • Protect the samples from light.

3. Time Points:

  • Samples should be analyzed at predetermined intervals (e.g., Day 0, 7, 14, 28, 60).

4. Analytical Methods:

  • Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.

  • pH Measurement: Measure the pH of the solution to monitor for any significant changes.

  • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method to determine the concentration of the active compound and to detect any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Stability_Testing_Workflow General Stability Testing Workflow cluster_preparation Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation prep Prepare Formulation aliquot Aliquot into Vials prep->aliquot storage_refrigerated Store at 2-8°C aliquot->storage_refrigerated storage_accelerated Store at Accelerated Conditions (e.g., 40°C/75% RH) aliquot->storage_accelerated visual Visual Inspection storage_refrigerated->visual storage_accelerated->visual ph pH Measurement visual->ph hplc HPLC Analysis ph->hplc data_analysis Analyze Data hplc->data_analysis shelf_life Determine Shelf Life data_analysis->shelf_life

Caption: General workflow for conducting a stability study of a pharmaceutical formulation.

References

Technical Support Center: Sertraline Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cyclodrine hydrochloride" is not a recognized chemical entity in widespread scientific literature. To provide a relevant and technically accurate guide that addresses common research challenges, this document uses Sertraline Hydrochloride as a well-documented and representative example of a selective serotonin reuptake inhibitor (SSRI). The principles, pitfalls, and protocols discussed are analogous to those that would be encountered in the research of similar compounds.

This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols for researchers working with Sertraline Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor solubility of Sertraline HCl in my aqueous buffers?

A: This is a common issue. Sertraline HCl is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[1][2] It is sparingly soluble in aqueous solutions.[3] For in vitro assays, a common practice is to first dissolve the compound in an organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) to create a concentrated stock solution.[3] This stock can then be diluted into your aqueous buffer. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[3] It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[3]

Q2: My in vivo results (e.g., behavioral effects, plasma concentration) are highly variable between subjects. What are the potential causes?

A: High inter-subject variability is a significant pitfall and can stem from several factors:

  • Genetic Polymorphisms: The primary route of clearance for sertraline is hepatic metabolism, mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2D6, CYP2B6, and CYP3A4.[4][5] Genetic variations in these enzymes can lead to significant differences in metabolism rates (e.g., ultra-rapid vs. poor metabolizers), altering plasma concentrations and therapeutic effects.[4]

  • Drug-Drug Interactions: Co-administration of other compounds that induce or inhibit these CYP enzymes can alter sertraline metabolism.[4] For example, CYP3A4 inhibitors can increase sertraline concentrations.[4]

  • Food Effects: Taking sertraline with food can increase the peak plasma concentration (Cmax) by approximately 25%, which can influence the outcome of acute dosing experiments.[4]

  • Animal Handling and Stress: In behavioral studies, stress from handling can be a major confounding variable, potentially masking the effects of the compound. Ensure consistent and minimal-stress handling protocols.

Q3: I'm observing unexpected off-target effects in my cell-based assays. Is this common?

A: While sertraline is a selective serotonin reuptake inhibitor, it is not entirely specific. It has weak effects on norepinephrine and dopamine transporters (NET and DAT).[5][6] It also shows affinity for sigma-1 receptors.[5][7] At higher concentrations, typically used in in vitro studies, these off-target interactions can become more pronounced and lead to unexpected cellular responses.[8] It is crucial to run dose-response curves and include appropriate controls to differentiate between primary and off-target effects.

Q4: What are common challenges when quantifying Sertraline HCl in biological matrices like plasma?

A: Accurate quantification requires a robust and validated analytical method, typically HPLC or LC-MS/MS.[9][10] Common pitfalls include:

  • Poor Extraction Recovery: Sertraline is highly protein-bound in plasma (around 98%), which can interfere with extraction.[4][7] An efficient protein precipitation or liquid-liquid extraction step is critical for good recovery.[11]

  • Matrix Effects: Components in plasma can suppress or enhance the ionization of sertraline in mass spectrometry, leading to inaccurate results. Using a stable isotope-labeled internal standard is the best practice to correct for this.

  • Analyte Stability: Sertraline can be unstable under certain hydrolytic (acidic or basic) conditions, especially at elevated temperatures.[10] Samples should be processed promptly and stored at appropriate temperatures (e.g., -80°C) to prevent degradation.

Data Presentation: Key Compound Properties

Quantitative data is crucial for experimental design. The tables below summarize key properties of Sertraline HCl.

Table 1: Solubility of Sertraline Hydrochloride in Various Solvents

Solvent Approximate Solubility Reference
DMSO ~16 mg/mL [3]
Dimethyl formamide (DMF) ~16 mg/mL [3]
Ethanol ~5 mg/mL [3]
Aqueous Buffers Sparingly Soluble [3]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[3] |

Table 2: Reference Pharmacokinetic Parameters of Sertraline in Humans (Oral Administration)

Parameter Value Reference
Bioavailability ~44% (with food) [1]
Time to Peak Plasma (Tmax) 4-8 hours [12][13]
Plasma Protein Binding ~98% [4][7]
Elimination Half-Life (t½) ~26 hours [6][13]
Active Metabolite Desmethylsertraline (t½ ~65 hours) [4][13]

| Therapeutic Plasma Conc. | 10–150 ng/mL |[4] |

Visualizations: Pathways and Workflows

Mechanism of Action at the Synapse

The primary mechanism of Sertraline is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This action blocks the reuptake of serotonin from the synaptic cleft, increasing its availability to bind with postsynaptic receptors.[5][14]

sertraline_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn Serotonin (5-HT) Vesicle synapse Synaptic Cleft presyn->synapse Release sert SERT Transporter receptor 5-HT Receptor response Neuronal Response receptor->response synapse->sert Reuptake synapse->receptor Binding sertraline Sertraline sertraline->sert Inhibits

Caption: Sertraline blocks the SERT, increasing synaptic serotonin levels.

Experimental Workflow: In Vitro Dose-Response Assay

A logical workflow is essential for reproducible results when determining the potency (e.g., IC50) of a compound.

dose_response_workflow start Start prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock serial_dilute Create Serial Dilutions in Assay Buffer prep_stock->serial_dilute add_compound Add Compound Dilutions to Cells serial_dilute->add_compound plate_cells Plate Cells and Incubate plate_cells->add_compound incubate_compound Incubate with Compound add_compound->incubate_compound assay Perform Readout Assay (e.g., Fluorescence, Luminescence) incubate_compound->assay data_analysis Analyze Data: Normalize to Controls assay->data_analysis calc_ic50 Calculate IC50 (Non-linear Regression) data_analysis->calc_ic50 end End calc_ic50->end

Caption: Standard workflow for generating a dose-response curve.

Troubleshooting Guide: High Variability in In Vivo Studies

This flowchart helps diagnose potential sources of variability in animal experiments.

troubleshooting_vivo decision decision cause cause check check start High Variability Observed in In Vivo Data d1 Is dosing formulation consistent? start->d1 c1 Inconsistent Solubilization/ Suspension d1->c1 No d2 Are animal genetics and environment controlled? d1->d2 Yes check1 Review Formulation Protocol: Sonication, pH, Vehicle c1->check1 c2 Metabolic Differences (CYP Polymorphisms) d2->c2 No d3 Is there potential for drug interactions? d2->d3 Yes check2 Use Inbred Strains; Standardize Housing, Diet, Handling c2->check2 d3->start No c3 CYP Enzyme Induction/Inhibition d3->c3 Yes check3 Review All Co-administered Compounds c3->check3

Caption: A logical guide to troubleshooting inconsistent in vivo data.

Experimental Protocols

Protocol 1: Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (like sertraline) for SERT.

Materials:

  • Cell membranes prepared from a cell line stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Citalopram or similar specific SERT radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: Fluoxetine (10 µM).

  • Test compound (Sertraline) at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

  • Preparation: Thaw the hSERT-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (empirically determined, e.g., 10-20 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding: 25 µL of 10 µM Fluoxetine.

    • Test Compound: 25 µL of Sertraline serial dilutions (e.g., from 0.1 nM to 10 µM).

  • Radioligand Addition: Add 25 µL of [³H]-Citalopram (at a concentration near its Kd, e.g., 1 nM) to all wells.

  • Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (log(inhibitor) vs. response).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Quantification of Sertraline in Plasma using HPLC-UV

This protocol provides a method for determining sertraline concentrations in plasma samples, essential for pharmacokinetic studies.[10][11][12]

Materials:

  • HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 10 mM, pH 2.7-3.0) mixture. The exact ratio should be optimized, but a starting point is 35:65 (v/v).[12][15]

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., clomipramine or lorazepam).[11][15]

  • Extraction Solvent: Ethyl acetate or a mixture of ethyl acetate and n-hexane.[11]

  • Plasma samples (from subjects), calibration standards, and quality control (QC) samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the Internal Standard solution.

    • Add 500 µL of 1 M NaOH to basify the sample.[12]

    • Add 3 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to mix thoroughly.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to dissolve.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[12]

    • UV Detection Wavelength: 220-240 nm.[11][12]

    • Column Temperature: 50 °C.[11]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of sertraline to the peak area of the IS against the known concentrations of the calibration standards.

    • Use a linear regression model to fit the curve.

    • Determine the concentration of sertraline in the unknown plasma samples by interpolating their peak area ratios from the calibration curve. Validate the results using the QC samples.

References

Technical Support Center: Refining Cyclodrine Hydrochloride Microinjection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclodrine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their microinjection experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound for in vivo microinjections?

For in vivo applications, this compound can be dissolved in sterile, pyrogen-free saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF). For initial stock solutions, dimethyl sulfoxide (DMSO) can be used, with a final DMSO concentration in the injectate kept to a minimum (ideally less than 1%) to avoid solvent-induced toxicity.[1][2]

2. What is the recommended storage condition for this compound powder and prepared solutions?

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1]

  • Solutions: For solutions in a solvent, store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles. For working solutions intended for immediate use, refrigeration at 4°C is suitable for short-term storage (up to 24 hours), provided sterility is maintained.

3. What are the known targets of this compound?

This compound is a dual antagonist for cholinergic muscarinic receptors (mAChR) and nicotinic receptors (nAChR).[1][2]

4. How can I ensure the stability of this compound in my vehicle solution during the experiment?

While specific stability data for this compound in all possible vehicles is not extensively published, general best practices for similar compounds suggest that stability is influenced by the vehicle, storage container, and duration. For aqueous-based solutions like saline or aCSF, it is recommended to prepare fresh solutions for each experiment. If storing for a short period, use glass vials to minimize absorption to plastic surfaces.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Clogged Microinjection Pipette 1. Precipitation of this compound. 2. Particulate matter in the vehicle solution. 3. Tissue debris blocking the pipette tip.1. Ensure complete dissolution of the compound. Briefly sonicate the solution if necessary. 2. Filter the vehicle solution through a 0.22 µm syringe filter before adding the compound. 3. Ensure proper surgical technique to minimize tissue damage upon pipette insertion. Back-fill pipettes to prevent introducing debris from the front.
Inconsistent Behavioral/Physiological Effects 1. Inaccurate injection volume. 2. Incorrect injection site targeting. 3. Degradation of this compound. 4. Uneven diffusion from the injection site.1. Calibrate your microinjection pump and visually confirm droplet expulsion before each experiment. 2. Verify stereotaxic coordinates with a dye injection (e.g., Evans blue) in a subset of animals prior to the main experiment. 3. Prepare fresh solutions for each experiment. Store stock solutions appropriately. 4. Inject slowly (e.g., 100-200 nL/min) to allow for proper diffusion and minimize tissue damage.
Local Tissue Damage or Inflammation at Injection Site 1. High concentration of the injectate. 2. High percentage of co-solvent (e.g., DMSO). 3. Mechanical damage from the injection pipette. 4. Non-physiological pH or osmolarity of the injectate.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Keep the final concentration of any co-solvents to a minimum. 3. Use high-quality, sharp micropipettes and a slow, controlled insertion and retraction speed. 4. Adjust the pH of your vehicle solution to physiological range (7.2-7.4) and ensure it is iso-osmotic.
No Observable Effect 1. Insufficient dose. 2. Incorrect targeting of the brain region. 3. Pipette was not in the target structure for the full duration of the injection. 4. Inactive compound.1. Increase the dose of this compound. 2. Confirm injection site placement with post-mortem histology. 3. Leave the pipette in place for a few minutes post-injection to prevent backflow. 4. Check the expiration date and storage conditions of your this compound powder.

Data Presentation: Quantitative Summary

Table 1: Solubility of this compound

Solvent Concentration Appearance
DMSO10 mMClear Solution[2]
Saline (0.9%)1 mMClear Solution
aCSF1 mMClear Solution

Table 2: Recommended Microinjection Parameters (Example)

Parameter Value
Pipette Tip Diameter 10 - 30 µm
Injection Volume 100 - 500 nL
Injection Rate 100 - 200 nL/min
Pipette Dwell Time (Post-injection) 2 - 5 min

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Microinjection

  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder (Molecular Weight: 355.9 g/mol ).[1]

    • Dissolve the powder in high-purity DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes and store at -80°C.

  • Working Solution (e.g., 1 mM in aCSF):

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Dilute the stock solution 1:10 in sterile, filtered aCSF to achieve the final desired concentration (e.g., 1 mM). The final DMSO concentration will be 1%.

    • Vortex gently to mix.

    • Keep the working solution on ice for the duration of the experiment.

Protocol 2: Stereotaxic Microinjection Procedure

  • Anesthetize the animal using an approved protocol.

  • Secure the animal in a stereotaxic frame.

  • Expose the skull and identify the target coordinates for the desired brain region based on a stereotaxic atlas.

  • Drill a small burr hole over the target location.

  • Load a glass micropipette with the prepared this compound working solution.

  • Lower the micropipette to the target coordinates.

  • Infuse the solution at a controlled rate (e.g., 100 nL/min).

  • After the infusion is complete, leave the pipette in place for 2-5 minutes to minimize backflow.

  • Slowly retract the pipette.

  • Suture the incision and provide post-operative care.

Visualizations

Cyclodrine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR mAChR ACh->mAChR nAChR nAChR ACh->nAChR G_Protein G-Protein Signaling mAChR->G_Protein Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cellular_Response Cellular Response G_Protein->Cellular_Response Ion_Channel->Cellular_Response Cyclodrine Cyclodrine HCl Cyclodrine->mAChR Cyclodrine->nAChR

Caption: Antagonistic action of Cyclodrine HCl on cholinergic receptors.

Microinjection_Workflow Prep 1. Prepare Cyclodrine HCl Solution Anesthesia 2. Anesthetize Animal Prep->Anesthesia Stereotax 3. Secure in Stereotaxic Frame Anesthesia->Stereotax Surgery 4. Perform Craniotomy Stereotax->Surgery Injection 5. Lower Pipette & Inject Surgery->Injection Dwell 6. Dwell Period (2-5 min) Injection->Dwell Retract 7. Retract Pipette Dwell->Retract PostOp 8. Post-Operative Care Retract->PostOp Verification 9. Histological Verification PostOp->Verification

Caption: Standard stereotaxic microinjection workflow.

Troubleshooting_Logic cluster_no_effect Troubleshoot 'No Effect' cluster_inconsistent Troubleshoot 'Inconsistency' Start Experiment Start NoEffect No Observable Effect? Start->NoEffect Inconsistent Inconsistent Results? NoEffect->Inconsistent No CheckDose Verify Dose & Concentration NoEffect->CheckDose Yes Success Successful Experiment Inconsistent->Success No Calibrate Calibrate Injection Pump Inconsistent->Calibrate Yes CheckPlacement Confirm Injection Site CheckDose->CheckPlacement CheckCompound Check Compound Activity CheckPlacement->CheckCompound FreshSol Prepare Fresh Solutions Calibrate->FreshSol RefineTech Refine Surgical Technique FreshSol->RefineTech

Caption: Logical workflow for troubleshooting common microinjection issues.

References

Validation & Comparative

A Comparative Guide to Cyclodrine Hydrochloride and Cyclopentolate Hydrochloride for Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cyclodrine hydrochloride and cyclopentolate hydrochloride, two anticholinergic agents with applications in ophthalmic research and diagnostics. While cyclopentolate hydrochloride is a well-established muscarinic receptor antagonist, this compound presents a unique profile as a dual antagonist of both muscarinic and nicotinic acetylcholine receptors. This comparison aims to objectively present their known characteristics, potential differential effects, and the experimental frameworks required for a thorough evaluation.

Chemical and Pharmacological Profile

A fundamental understanding of the chemical structure and mechanism of action is crucial for appreciating the potential differences in the pharmacological effects of these two compounds.

FeatureThis compoundCyclopentolate Hydrochloride
Chemical Formula C₁₉H₃₀ClNO₃C₁₇H₂₆ClNO₃
Molecular Weight 355.9 g/mol 327.85 g/mol
Mechanism of Action Dual antagonist of muscarinic and nicotinic acetylcholine receptors.[1]Selective antagonist of muscarinic acetylcholine receptors.[2][3]
Primary Ophthalmic Use Investigational for mydriasis and cycloplegia.[4]Clinically established for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic purposes.[2][3][5][6]

Comparative Efficacy and Performance: A Data Gap

Cyclopentolate Hydrochloride: Established Efficacy

Cyclopentolate hydrochloride is a widely used mydriatic and cycloplegic agent. Its effects are rapid in onset and have a shorter duration than atropine.[7] Maximal cycloplegia is typically achieved within 25 to 75 minutes of instillation, with recovery of accommodation usually occurring within 6 to 24 hours.[7]

ParameterTypical Values for Cyclopentolate Hydrochloride (1% solution)
Onset of Mydriasis 30-60 minutes[5]
Peak Mydriasis 25-75 minutes[7]
Duration of Mydriasis Up to 24 hours[3]
Onset of Cycloplegia 25-75 minutes[5]
Peak Cycloplegia 25-75 minutes[7]
Duration of Cycloplegia 6-24 hours[3]
This compound: A Hypothesis-Driven Comparison

As a dual muscarinic and nicotinic antagonist, this compound's effects on the eye could differ from those of a purely muscarinic antagonist like cyclopentolate. Nicotinic receptors are present in the eye, and their blockade could potentially modulate intraocular pressure or have other, as-yet-uncharacterized effects. Without direct comparative data, any statements on its relative performance remain speculative. A head-to-head clinical trial would be necessary to establish its efficacy and safety profile in comparison to cyclopentolate.

Side Effect Profile

The systemic absorption of ophthalmic drops can lead to side effects. The known side effects of cyclopentolate are primarily due to its antimuscarinic properties.

Cyclopentolate Hydrochloride

Common Ocular Side Effects:

  • Burning or stinging sensation upon instillation[2]

  • Blurred vision[5]

  • Photophobia (light sensitivity)[5]

  • Increased intraocular pressure[8]

Systemic Side Effects (more common in children):

  • Dry mouth[2]

  • Flushing of the skin[9]

  • Tachycardia (increased heart rate)[9]

  • Central nervous system disturbances such as drowsiness, restlessness, and hallucinations[2][5][8]

This compound

The side effect profile of this compound administered ophthalmically has not been extensively studied. In addition to the antimuscarinic side effects listed for cyclopentolate, its nicotinic antagonism could theoretically lead to other effects. Blockade of nicotinic receptors in the autonomic ganglia could potentially cause cardiovascular or gastrointestinal side effects. However, the extent of systemic absorption and the clinical significance of this dual antagonism are unknown.

Signaling Pathways

The differential receptor targets of these two compounds imply engagement with distinct signaling pathways.

Cyclopentolate Hydrochloride: Muscarinic Receptor Signaling

Cyclopentolate acts by blocking muscarinic acetylcholine receptors in the sphincter muscle of theiris and the ciliary muscle of the eye. This prevents acetylcholine from binding and causing muscle contraction, leading to pupil dilation and paralysis of accommodation. Muscarinic receptors are G-protein coupled receptors that, depending on the subtype (M1-M5), can activate various downstream signaling cascades.

Muscarinic_Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Cyclopentolate Cyclopentolate Hydrochloride Cyclopentolate->M_Receptor Blocks Mydriasis_Cycloplegia Mydriasis & Cycloplegia G_Protein G-Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Muscle_Contraction Iris Sphincter & Ciliary Muscle Contraction Ca_Release->Muscle_Contraction

Caption: Simplified muscarinic receptor signaling pathway and the inhibitory action of cyclopentolate.

This compound: Dual Muscarinic and Nicotinic Receptor Signaling

Cyclodrine's antagonism of both muscarinic and nicotinic receptors suggests a more complex interaction with ocular physiology. Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation leads to rapid depolarization of the cell membrane.

Dual_Antagonist_Pathway M_Receptor Muscarinic Receptor M_Blockade Muscarinic Blockade N_Receptor Nicotinic Receptor N_Blockade Nicotinic Blockade Cyclodrine Cyclodrine Hydrochloride Cyclodrine->M_Receptor Blocks Cyclodrine->N_Receptor Blocks Mydriasis_Cycloplegia Mydriasis & Cycloplegia M_Blockade->Mydriasis_Cycloplegia Potential_IOP_Mod Potential Intraocular Pressure Modulation N_Blockade->Potential_IOP_Mod InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Animal_Model Animal Model (e.g., Rabbits) Baseline Baseline Measurements (Pupil Diameter, Refraction) Animal_Model->Baseline Cyclodrine_Group Cyclodrine HCl (Test Group) Baseline->Cyclodrine_Group Randomized Assignment Cyclopentolate_Group Cyclopentolate HCl (Control Group) Baseline->Cyclopentolate_Group Randomized Assignment Vehicle_Group Vehicle Control Baseline->Vehicle_Group Randomized Assignment Measurement Time-Course Measurements (Pupil Diameter, Refraction) Cyclodrine_Group->Measurement Cyclopentolate_Group->Measurement Vehicle_Group->Measurement Data_Analysis Data Analysis (Onset, Peak, Duration) Measurement->Data_Analysis Conclusion Comparative Efficacy and Duration Data_Analysis->Conclusion Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Receptor_Source Receptor Source (e.g., Cell Lines Expressing Receptor Subtypes) Incubation Incubation of Receptor, Radioligand, and Test Compound (Cyclodrine or Cyclopentolate) Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS for Muscarinic, [³H]-Epibatidine for Nicotinic) Radioligand->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC₅₀ and Ki Determination) Quantification->Data_Analysis Conclusion Binding Affinity and Selectivity Profile Data_Analysis->Conclusion

References

A Comparative Analysis of Cyclodrine Hydrochloride and Other Cholinergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cyclodrine hydrochloride and other prominent cholinergic antagonists. Cholinergic antagonists are a broad class of drugs that bind to and inhibit the activity of acetylcholine (ACh) receptors, playing crucial roles in various physiological processes and serving as therapeutic agents for a range of conditions. These antagonists are generally classified into two main categories based on their receptor selectivity: muscarinic receptor antagonists and nicotinic receptor antagonists.

This compound is identified as a dual antagonist, exhibiting activity at both muscarinic and nicotinic receptors.[1][2][3][4] However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its binding affinities (Kᵢ) or functional potencies (IC₅₀) at various cholinergic receptor subtypes. This absence of data precludes a direct quantitative comparison of this compound with other well-characterized antagonists within this guide.

This document will, therefore, focus on providing a detailed comparison of established cholinergic antagonists for which experimental data are available. The aim is to offer a valuable resource for researchers by presenting key pharmacological data, outlining detailed experimental protocols for antagonist characterization, and visualizing the underlying biological pathways and experimental workflows.

Comparative Analysis of Cholinergic Antagonists

To facilitate a clear comparison, the following table summarizes the binding affinities (Kᵢ) and/or inhibitory concentrations (IC₅₀) of several well-known muscarinic and nicotinic antagonists at various receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Organism/Tissue
Muscarinic Antagonists
AtropineM₁1.62Human
M₂27.5Human
M₃2.63Human
ScopolamineMuscarinic (general)55.3Not Specified
Ipratropium BromideM₁2.9Not Specified
M₂2.0Not Specified
M₃1.7Not Specified
Nicotinic Antagonists
Mecamylamineα3β4640Human
α4β22500Human
α76900Human
d-TubocurarinenAChR (muscle type)1550TE671/RD cells

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cholinergic antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps to determine the binding affinity (Kᵢ) of a test compound for muscarinic acetylcholine receptors (mAChRs).

1. Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing the target mAChR subtype.
  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
  • Test Compound: The unlabeled antagonist to be tested (e.g., this compound).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
  • Scintillation Cocktail and Vials.
  • Glass Fiber Filters and a Cell Harvester.
  • Liquid Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₑ value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of a test compound by monitoring changes in intracellular calcium levels in response to agonist stimulation.

1. Materials:

  • Cells: A cell line stably expressing the target cholinergic receptor (e.g., CHO cells expressing the M₁ muscarinic receptor).
  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Agonist: A known cholinergic agonist (e.g., carbachol).
  • Test Compound: The antagonist to be evaluated.
  • Fluorescence Plate Reader with kinetic reading capabilities.

2. Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a period to allow for receptor binding.
  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a fixed concentration of the agonist (typically the EC₈₀ concentration) into each well.
  • Data Recording: Continue to record the fluorescence intensity over time to capture the calcium mobilization response.

3. Data Analysis:

  • Measure the peak fluorescence response for each well.
  • Plot the peak response as a function of the antagonist concentration.
  • Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cholinergic signaling pathway and a typical experimental workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_released ACh_vesicle->ACh_released Release AChE Acetylcholinesterase ACh_released->AChE Degradation mAChR Muscarinic Receptor ACh_released->mAChR Binds nAChR Nicotinic Receptor ACh_released->nAChR Binds AChE->Choline Recycled G_Protein G-Protein Signaling mAChR->G_Protein Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cellular_Response Cellular_Response G_Protein->Cellular_Response Ion_Channel->Cellular_Response Antagonist Cholinergic Antagonist Antagonist->mAChR Blocks Antagonist->nAChR Blocks

Caption: Cholinergic signaling pathway and antagonist action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cells/Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki Calculation) Curve_Fitting->Ki_Calculation

Caption: Workflow for radioligand binding assay.

References

Comparative Analysis of D-Cycloserine's Effects on NMDA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Cycloserine and Alternative Compounds on N-Methyl-D-Aspartate Receptor Subtypes with Supporting Experimental Data.

This guide provides a comprehensive comparison of D-Cycloserine's (DCS) pharmacological activity across different N-methyl-D-aspartate (NMDA) receptor subtypes. As a partial agonist at the glycine co-agonist site of the NMDA receptor, DCS exhibits complex and subtype-dependent effects.[1][2] This document presents quantitative data from in-vitro studies, details the experimental protocols used to obtain this data, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action relative to other glycine-site ligands.

Quantitative Comparison of Glycine-Site Ligands at NMDA Receptor Subtypes

The following table summarizes the efficacy of D-Cycloserine and comparator compounds at different NMDA receptor subtypes. Efficacy is presented as a percentage of the maximal response induced by the endogenous co-agonist glycine.

CompoundReceptor SubtypeEfficacy (% of Glycine)Reference
D-Cycloserine (DCS) NR1/NR2A~90%[3]
NR1/NR2B~65%[3]
NR1/NR2C~200% ("super agonist")[3][4]
NR1/NR2D~90%[3]
ACBC (1-aminocyclobutane-1-carboxylic acid) NR1/NR2A40%[5]
Glycine All Subtypes100% (Reference)
D-Serine All SubtypesMore potent than glycine[6][7]

Signaling Pathway and Experimental Workflow

To understand the context of these findings, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing compound activity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NR2 Subunit NR1 Subunit Ion Channel Glutamate->NMDA_Receptor:f0 Binds Glycine_DSerine Glycine / D-Serine (Co-agonist) Glycine_DSerine->NMDA_Receptor:f1 Binds DCS D-Cycloserine DCS->NMDA_Receptor:f1 Binds (Partial Agonist) Ca_ion Ca²⁺ NMDA_Receptor:f2->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Experimental_Workflow start Start: Prepare Xenopus Oocytes or HEK293 Cells transfection Inject cRNA for NMDA Receptor Subunits (e.g., NR1 and NR2A) start->transfection incubation Incubate for Receptor Expression transfection->incubation recording Perform Two-Electrode Voltage-Clamp or Whole-Cell Patch-Clamp Recording incubation->recording application Apply Agonists (Glutamate + Glycine/DCS) recording->application measurement Measure Ion Current Response application->measurement analysis Data Analysis: Determine Efficacy and Potency measurement->analysis end End: Compare Compound Effects analysis->end

References

A Comparative Analysis of Cyclopentolate Hydrochloride and Atropine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of Cyclopentolate hydrochloride and Atropine, two pivotal antimuscarinic agents used in research and clinical practice. While the term "Cyclodrine hydrochloride" is noted in some chemical databases as a dual muscarinic and nicotinic antagonist, there is a significant lack of published comparative and experimental data against atropine[1][2][3]. In contrast, the comparison between cyclopentolate and atropine is extensively documented, particularly in ophthalmological research. Cyclopentolate, first synthesized in 1952 as an analogue of atropine, serves as a clinically significant comparator due to their shared mechanism but differing pharmacokinetic profiles[4]. This guide will focus on the robustly supported comparison between cyclopentolate and atropine.

Both cyclopentolate and atropine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the actions of acetylcholine[5][6][7]. This antagonism is foundational to their therapeutic effects, which include pupil dilation (mydriasis) and paralysis of the ciliary muscle for accommodation (cycloplegia)[8].

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine is a non-selective, competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5)[6]. Similarly, cyclopentolate acts as a potent antimuscarinic agent, blocking muscarinic receptors in the muscles of the eye to induce mydriasis and cycloplegia[5][9]. These drugs prevent acetylcholine from binding to its receptors, thereby inhibiting the downstream signaling cascades typically initiated by parasympathetic nerve stimulation.

The primary signaling pathways inhibited are:

  • Gq/11 Pathway (M1, M3, M5 receptors): Antagonism of these receptors prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation[10][11][12]. In smooth muscle, this inhibition leads to relaxation.

  • Gi/o Pathway (M2, M4 receptors): Blockade of these receptors leads to the de-inhibition of adenylyl cyclase, preventing a decrease in cyclic AMP (cAMP) levels. This pathway is particularly relevant in cardiac tissue, where M2 receptor antagonism by atropine leads to an increased heart rate[11][12].

cluster_receptor Muscarinic Receptors cluster_drugs Antagonists cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Activates M2_M4 M2, M4 Receptors ACh->M2_M4 Activates Gq11 Gq/11 M1_M3_M5->Gq11 Activates Gio Gi/o M2_M4->Gio Activates Atropine Atropine Atropine->M1_M3_M5 Blocks Atropine->M2_M4 Blocks Cyclopentolate Cyclopentolate Cyclopentolate->M1_M3_M5 Blocks Cyclopentolate->M2_M4 Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Physiological Response (e.g., Muscle Contraction) Ca2->Response_Gq PKC->Response_Gq AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Response_Gi Physiological Response (e.g., ↓ Heart Rate) cAMP->Response_Gi

Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling Pathways.

Pharmacological Profile

The most significant distinction between cyclopentolate and atropine in clinical use is their pharmacokinetic profile, specifically the onset and duration of their cycloplegic and mydriatic effects. Atropine is considered the most potent and long-lasting cycloplegic agent, while cyclopentolate offers a much faster onset and shorter duration, making it more convenient for routine diagnostic examinations[9][13][14].

Table 1: Comparative Pharmacological Properties

Parameter Cyclopentolate Hydrochloride Atropine Sulfate
Mechanism of Action Competitive Muscarinic Antagonist[5] Non-selective Competitive Muscarinic Antagonist[6]
Maximum Mydriasis 30–60 minutes[8] Slower onset than cyclopentolate
Maximum Cycloplegia 25–75 minutes[8] Slower onset; considered the "gold standard" for cycloplegia[9]
Duration of Mydriasis Typically up to 24 hours[4] Can last for a week or more
Duration of Cycloplegia 6–24 hours[4][8] Can last for a week or more
Receptor Affinity (pA2) pKB of 7.8 (on circular ciliary muscle)[15] ~8.6 - 9.15 (varies by tissue)[16][17][18]
Systemic Absorption Absorbed following ophthalmic administration[5] Rapidly absorbed and distributed throughout the body[19]
Metabolism Not detailed in results Primarily hepatic enzymatic hydrolysis[19][20]

| Elimination Half-life | Not detailed in results | ~2 to 4 hours (plasma)[20] |

Comparative Clinical Efficacy in Cycloplegia

Numerous studies have compared the cycloplegic efficacy of cyclopentolate and atropine, particularly for refractive assessment in children. While atropine consistently produces a greater degree of cycloplegia, the difference is often not considered clinically significant for routine examinations[14][21].

Table 2: Summary of Comparative Clinical Data on Cycloplegic Effects

Study Finding Cyclopentolate 1% Atropine 1% Reference
Mean Spherical Equivalent (SE) +1.75 ± 1.95 D +1.93 ± 2.0 D [14]
Mean Difference in SE (Atropine - Cyclopentolate) - +0.18 D (p=0.002) [14]
Mean Difference in SE (Hyperopic Children) - +0.43 D (p<0.0001) [21]
Residual Accommodation 0.5–1.75 D 0.5–1.1 D [9]
Effect on Lens Power -0.14 ± 0.37 D reduction -0.50 ± 0.37 D reduction [14][22]
Effect on Choroidal Thickness Decrease (-3 ± 9 μm) Increase (24 ± 13 μm) [22]

Comparative Side Effect Profile

While both drugs are generally safe when administered topically in appropriate doses, systemic side effects can occur, particularly in pediatric patients. Atropine is associated with a significantly higher incidence of side effects compared to cyclopentolate.

Table 3: Incidence and Type of Common Side Effects in Children | Side Effect | Cyclopentolate 1% | Atropine 1% | Reference | | :--- | :--- | :--- | :--- | | Overall Incidence Rate | 1.2% (27 of 2238 patients) | 8.8% (71 of 811 patients) |[24] | | Most Common Symptom(s) | Drowsiness (37.0%) | Flush (40.8%), Fever (30.0%) |[24] | | Ocular Side Effects | Burning sensation, photophobia, blurred vision[9] | Similar to cyclopentolate, but prolonged |[8] | | Systemic Side Effects | Rare: Hallucinations, ataxia, language problems, psychosis[4][9] | Tachycardia, tremor, delirium, respiratory depression[9][25] | | Risk Factors for Systemic ADRs | Infants, young children, patients with neurological disorders[8][9] | Similar to cyclopentolate |[25] |

Experimental Protocols

The following is a representative protocol for a comparative clinical study, synthesized from methodologies described in the literature[14][21].

Objective: To compare the cycloplegic effect of 1% cyclopentolate hydrochloride and 1% atropine sulfate in pediatric patients for refractive error assessment.

Study Design: A prospective, randomized, single-blind (examiner-masked), comparative study.

Participant Population: Children aged 4 to 17 years requiring cycloplegic refraction. Exclusion criteria would include known hypersensitivity to either drug, presence of glaucoma, and concurrent use of other ocular medications affecting pupil size or accommodation.

Methodology:

  • Informed Consent: Obtain informed consent from the parents or legal guardians of all participants.

  • Baseline Assessment (Visit 1):

    • Perform a baseline non-cycloplegic refraction using retinoscopy and/or an autorefractor.

    • Record baseline pupil diameter and accommodative response.

  • Drug Administration (Cyclopentolate):

    • Instill two drops of 1% cyclopentolate hydrochloride into the conjunctival sac of each eye, with the drops spaced 5 minutes apart.

    • To minimize systemic absorption, apply punctal occlusion for 1-2 minutes after each instillation.

  • Cycloplegic Refraction (Visit 1):

    • Measure refractive error via retinoscopy by a masked optometrist 30-45 minutes after the final drop of cyclopentolate is administered[21].

    • Record pupil diameter.

  • Washout Period: A washout period of at least one week is required to ensure the effects of cyclopentolate have completely subsided.

  • Drug Administration (Atropine - Visit 2):

    • Instruct parents to administer 1% atropine sulfate ointment or drops to both eyes, twice daily for 3 consecutive days prior to the next visit[14].

  • Cycloplegic Refraction (Visit 2):

    • On the third day of atropine administration, perform a cycloplegic refraction using the same methodology (masked retinoscopy) as in Visit 1.

    • Record pupil diameter.

  • Data Analysis:

    • Convert all refractive error measurements to spherical equivalents (SE).

    • Compare the mean SE between the two drug regimens using a paired t-test.

    • Analyze the correlation and agreement between the two measurements using Pearson's correlation and a Bland-Altman plot[14].

cluster_workflow Experimental Workflow: Comparative Cycloplegic Trial Start Patient Recruitment (e.g., Ages 4-17) Consent Informed Consent Start->Consent Visit1 Visit 1: Baseline Assessment (Non-cycloplegic Refraction) Consent->Visit1 CycloAdmin Administer Cyclopentolate 1% (2 drops, 5 min apart) Visit1->CycloAdmin CycloRefraction Cycloplegic Refraction (30-45 min post-instillation) CycloAdmin->CycloRefraction Washout Washout Period (≥ 1 Week) CycloRefraction->Washout AtropineAdmin Administer Atropine 1% (Twice daily for 3 days) Washout->AtropineAdmin Visit2 Visit 2: Cycloplegic Refraction (On Day 3 of Atropine) AtropineAdmin->Visit2 Analysis Data Analysis (Paired t-test, Bland-Altman) Visit2->Analysis End Conclusion Analysis->End

Caption: Workflow for a Comparative Clinical Trial of Cycloplegic Agents.

References

Lack of Publicly Available Data on the Reproducibility of Cyclodrine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published scientific literature concerning "Cyclodrine hydrochloride" has revealed a significant scarcity of available research. At present, there are no discernible bodies of work that would permit a comparative analysis of the reproducibility of studies on this specific compound.

This compound is identified as a dual cholinergic muscarinic receptor (mAChR) and nicotinic receptor (nAChR) antagonist, potentially for use in neurological disease research.[1] However, beyond basic chemical and registration information[2], there is a lack of published studies detailing its biological effects, signaling pathways, or experimental validation in peer-reviewed journals. Consequently, a comparison guide on the reproducibility of such studies cannot be compiled at this time.

The issue of reproducibility is a critical topic in scientific research, with analyses suggesting that a significant portion of preclinical biomedical research may be difficult to reproduce.[3][4] This challenge underscores the importance of transparent data reporting and detailed methodological descriptions in publications.

While a direct comparison of this compound studies is not feasible, the following sections provide a template for the requested "Publish Comparison Guides" format. This example utilizes a hypothetical compound, "Compound X," to illustrate how such a guide should be structured, incorporating quantitative data tables, detailed experimental protocols, and the mandatory Graphviz visualizations. This template is designed to serve as a framework for researchers, scientists, and drug development professionals when evaluating the reproducibility of studies for other compounds where sufficient literature is available.

Illustrative Comparison Guide: Reproducibility of Compound X Studies

This guide presents a comparative analysis of two hypothetical studies on "Compound X," a novel kinase inhibitor, to assess the reproducibility of their findings.

Quantitative Data Summary

For a direct comparison of the efficacy and potency of Compound X as reported in two independent studies, the following table summarizes the key quantitative data.

ParameterStudy 1 (Smith et al., 2021)Study 2 (Jones et al., 2022)
IC50 (Kinase Assay) 15 nM22 nM
Cell Viability (MCF-7) 45% reduction at 100 nM40% reduction at 100 nM
In vivo Tumor Growth Inhibition 60%55%
Bioavailability (Oral) 30%25%
Experimental Protocols

To facilitate the replication of key experiments, detailed methodologies are provided below.

Cell Viability Assay (MTT Assay) - Adapted from Smith et al., 2021

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Compound X was dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium to final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration in all wells was maintained at 0.1%.

  • Incubation: Cells were treated with Compound X or vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of Compound X

The following diagram illustrates the proposed mechanism of action for Compound X, where it inhibits a key kinase in a cancer-related signaling cascade.

CompoundX_Pathway cluster_membrane Cell Membrane Receptor Receptor RAS RAS Receptor->RAS Growth_Factor Growth_Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound_X Compound_X Compound_X->RAF

Figure 1: Proposed signaling pathway for Compound X.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the logical flow of the in vivo experiments conducted to assess the efficacy of Compound X.

InVivo_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment_Group Administer Compound X Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Monitoring Monitor Tumor Growth and Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Tumor Measurement and Statistical Analysis Endpoint->Data_Analysis Yes End End Data_Analysis->End

Figure 2: Workflow for the in vivo efficacy study of Compound X.

References

Cross-Validation of Efficacy: A Comparative Analysis of Cycloserine and Cyclosporine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The initial inquiry into "Cyclodrine hydrochloride" did not yield substantial research data, suggesting a potential ambiguity in the query. This guide therefore provides a comprehensive comparative analysis of two well-researched drugs with similar-sounding names: Cycloserine , an antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB), and Cyclosporine , a potent immunosuppressant used in organ transplantation and autoimmune diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective comparisons of their performance with alternative therapies, supported by experimental data and detailed methodologies.

Section 1: Cycloserine in the Treatment of Multidrug-Resistant Tuberculosis

Cycloserine is a critical second-line agent in the fight against MDR-TB. Its efficacy is often evaluated in combination with other drugs. This section compares Cycloserine to other therapeutic options for MDR-TB.

Comparative Efficacy of Cycloserine

The following table summarizes the key efficacy data from comparative studies involving Cycloserine for the treatment of MDR-TB.

Comparison Metric Cycloserine Group Comparator Group Key Findings Citation
Cycloserine vs. Non-Cycloserine Regimens Treatment Success Rate (Simple MDR-TB)80.0% (68/85)62.4% (73/117)Cycloserine significantly improved favorable treatment outcomes in patients with simple MDR-TB.[1][2][3][4]
Sputum Culture Conversion (end of treatment)88.2% (127/144)82.3% (149/181)No significant difference in culture conversion rates at the end of treatment.[1][4]
Cycloserine vs. Linezolid Sputum Negative Conversion Rate (24 months)Higher than Linezolid groupLower than Cycloserine groupCycloserine showed a higher sputum negative conversion rate at 24 months compared to Linezolid.
Neurological Adverse EffectsHigher incidenceLower incidenceLinezolid had fewer neurological adverse effects compared to Cycloserine.
Experimental Protocols
  • Objective: To evaluate the efficacy and safety of Cycloserine-containing regimens for MDR-TB.

  • Study Design: A retrospective observational study was conducted in Zhejiang Province, China.

  • Patient Population: 144 patients treated with Cycloserine-containing regimens and 181 patients treated with non-Cycloserine regimens were enrolled.

  • Intervention: Patients in the experimental group received a regimen that included Cycloserine. The control group received a regimen without Cycloserine.

  • Primary Outcome: The primary outcome was the treatment outcome, categorized as successful (cured or treatment completed) or unfavorable (treatment failure, death, or loss to follow-up).

  • Data Collection: Patient data, including demographics, clinical characteristics, drug resistance patterns, treatment regimens, and outcomes, were collected from medical records. Sputum smear and culture results were monitored throughout treatment.

  • Statistical Analysis: Treatment outcomes and sputum culture conversion rates were compared between the two groups using appropriate statistical tests. A Cox regression analysis was performed to identify predictors of unfavorable treatment outcomes.[1][2][3][4]

Mechanism of Action: Cycloserine

Cycloserine acts as a competitive inhibitor of two key enzymes in the bacterial cell wall synthesis pathway: L-alanine racemase and D-alanine:D-alanine ligase. This inhibition disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[5][6][7][8][9]

Cycloserine_Mechanism cluster_bacterial_cytoplasm Bacterial Cytoplasm L-Alanine L-Alanine Alanine_Racemase L-Alanine Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Alanine:D-Alanine Ligase D-Alanine->D-Ala-D-Ala_Ligase D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Ala-D-Ala->Peptidoglycan_Synthesis Alanine_Racemase->D-Alanine D-Ala-D-Ala_Ligase->D-Ala-D-Ala Cycloserine Cycloserine Cycloserine->Alanine_Racemase Cycloserine->D-Ala-D-Ala_Ligase Cell_Wall_Disruption Cell Wall Disruption & Lysis Peptidoglycan_Synthesis->Cell_Wall_Disruption

Cycloserine's inhibition of bacterial cell wall synthesis.

Section 2: Cyclosporine in Immunosuppression

Cyclosporine is a calcineurin inhibitor widely used to prevent organ transplant rejection and to treat various autoimmune disorders, including rheumatoid arthritis and psoriasis. This section compares its efficacy to other immunosuppressive agents.

Comparative Efficacy of Cyclosporine

The following table summarizes key efficacy data from comparative studies of Cyclosporine.

Indication Comparison Metric Cyclosporine Group Comparator Group Key Findings Citation
Rheumatoid Arthritis Cyclosporine vs. Methotrexate ACR20 ResponseData varies across studiesData varies across studiesCombination therapy of Cyclosporine and Methotrexate is often more effective than monotherapy.[10]
Cyclosporine vs. Placebo Swollen Joint CountStatistically significant reductionNo significant changeCyclosporine demonstrates significant clinical benefit in the short-term treatment of progressive rheumatoid arthritis.[11]
Kidney Transplantation Cyclosporine vs. Tacrolimus Acute Rejection RateHigherLowerTacrolimus is associated with a lower rate of acute rejection but a higher incidence of post-transplant diabetes mellitus.[12][13][14][15][16]
Graft SurvivalSimilarSimilarNo significant difference in short-term graft survival.[13][15]
Psoriasis Cyclosporine vs. Placebo PASI 75 Response80-90% (at 12-16 weeks)Significantly lowerCyclosporine is highly effective for severe psoriasis.
Cyclosporine vs. Acitretin PASI 75 Response (Week 4)<25%<25%Combination therapy with acitretin showed faster and greater response than monotherapy.[17][18]
Experimental Protocols
  • Objective: To compare the efficacy of Cyclosporine and Methotrexate combination therapy versus Methotrexate monotherapy in early rheumatoid arthritis.

  • Study Design: A 12-month, randomized, controlled, single-blind trial.

  • Patient Population: 61 patients with untreated rheumatoid arthritis of less than 2 years duration.

  • Intervention: Patients were randomized to receive either Cyclosporine plus Methotrexate (n=30) or Methotrexate alone (n=31).

  • Primary Endpoint: Radiographic progression at 12 months, assessed using the Sharp and van der Heijde scoring method.

  • Secondary Endpoints: American College of Rheumatology (ACR) 20, 50, and 70 response rates.

  • Data Collection: Radiographs of hands and feet were taken at baseline and 12 months. Clinical assessments, including joint counts and patient-reported outcomes, were performed at regular intervals.

  • Statistical Analysis: The primary endpoint was analyzed by comparing the change in the damage score between the two groups. ACR response rates were also compared.[10]

  • Objective: To evaluate the efficacy and safety of combined Cyclosporine A and acitretin therapy compared to monotherapy.

  • Study Design: A randomized controlled trial with three parallel arms.

  • Patient Population: Patients with moderate-to-severe plaque psoriasis.

  • Intervention: Patients were assigned to one of three groups: Cyclosporine A + acitretin combination therapy, Cyclosporine A monotherapy, or acitretin monotherapy. Treatment duration was 12-16 weeks.

  • Primary Outcomes: The proportion of patients achieving at least a 75% (PASI 75) and 90% (PASI 90) reduction from baseline in the Psoriasis Area and Severity Index (PASI).

  • Data Collection: PASI scores were assessed at baseline and at regular intervals throughout the study. Adverse events were also monitored.

  • Statistical Analysis: The proportions of patients achieving PASI 75 and PASI 90 were compared between the three groups.[17][18]

Mechanism of Action: Cyclosporine

Cyclosporine exerts its immunosuppressive effect by inhibiting the activation of T-lymphocytes. It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This ultimately blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[19][20][21][22][23]

Cyclosporine_Mechanism cluster_T_Cell T-Lymphocyte TCR T-Cell Receptor (TCR) Ca_Signal Calcium Signaling TCR->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Nucleus->IL2_Gene NFAT translocates to IL2_Transcription IL-2 Transcription IL2_Gene->IL2_Transcription Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp_Complex Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin inhibits

Cyclosporine's inhibition of T-cell activation pathway.
Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing two active treatments.

RCT_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Group A (e.g., Cyclosporine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_B Follow_Up Follow-Up Period (Data Collection) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Typical workflow for a randomized controlled trial.

References

A Comparative Analysis of Trihexyphenidyl Hydrochloride and Scopolamine in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of neurological research, particularly in the study of cognitive function and neurodegenerative diseases, animal models that replicate specific neurochemical deficits are invaluable. Both Trihexyphenidyl hydrochloride and Scopolamine are centrally acting muscarinic acetylcholine receptor antagonists. They are frequently employed to induce a transient state of cognitive impairment, thereby creating models that mimic the cholinergic deficit observed in conditions such as Alzheimer's disease.[1][2][3] This guide provides a detailed comparison of these two compounds, focusing on their mechanisms, applications in established neurological models, and the experimental data derived from their use.

Note: The user query specified "Cyclodrine hydrochloride," which is not a recognized compound in standard pharmacological literature. Based on the context of a comparison with scopolamine in neurological models, this guide proceeds with the analysis of Trihexyphenidyl hydrochloride , a plausible and relevant anticholinergic agent.

Mechanism of Action: Antagonism of Cholinergic Signaling

Both trihexyphenidyl and scopolamine exert their primary effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the central nervous system.[4][5][6] Acetylcholine is a critical neurotransmitter for cognitive processes, including learning, memory, and attention.[1] By binding to mAChRs without activating them, these antagonists prevent acetylcholine from mediating its effects, leading to a disruption of cholinergic neurotransmission. This blockade in brain regions rich in cholinergic neurons, such as the hippocampus and cortex, results in observable cognitive deficits.[7]

Trihexyphenidyl is primarily known for its use in managing Parkinson's disease and drug-induced extrapyramidal symptoms by targeting M1 muscarinic receptors in the striatum.[4][8][9] Scopolamine is a non-selective antagonist across M1-M5 receptor subtypes and is widely used as a standard pharmacological tool to induce amnesia and cognitive deficits in research settings.[5][10]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Action Potential mAChR Muscarinic ACh Receptor (mAChR) Signal Signal Transduction (Learning & Memory) mAChR->Signal Activates ACh_release->mAChR Binds to Antagonists Trihexyphenidyl or Scopolamine Antagonists->mAChR Block Blockade

Figure 1: Cholinergic signaling and antagonist blockade.

Comparative Performance in Neurological Models

The primary application of both compounds in research is to create a reversible model of cognitive dysfunction. Scopolamine is more extensively characterized in this role and is often considered the "gold standard" for inducing cholinergic-deficit memory impairment.[2][11] Trihexyphenidyl also produces dose-dependent amnesic effects.[12] The following table summarizes their comparative effects in common behavioral assays used to assess learning and memory.

ParameterTrihexyphenidyl HydrochlorideScopolamineKey Observations & References
Primary Research Use Model of Parkinsonism; Induction of working memory deficits."Gold standard" model for inducing amnesia and cognitive impairment.[2][9]
Receptor Specificity Primarily targets M1 muscarinic receptors.Non-selective antagonist for M1-M5 muscarinic receptors.[4][10]
Effective Dose (Rats, s.c.) 1 - 10 mg/kg to induce working memory impairment.0.02 - 0.20 mg/kg to induce working memory impairment.Scopolamine is significantly more potent in inducing cognitive deficits.[12]
Effect on Spatial Memory (Morris Water Maze) Induces deficits in spatial learning and memory.Robustly impairs acquisition and retention of spatial memory.[11][12][13]
Effect on Recognition Memory (Novel Object Recognition) Impairs the ability to discriminate between novel and familiar objects.Consistently produces deficits in recognition memory.[12][14][15]
Effect on Passive Avoidance Shows dose-dependent amnesic effects in both acquisition and retrieval phases.Induces significant deficits in retention, a hallmark of its amnesic properties.[3][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are standardized protocols for two key behavioral assays used to evaluate the cognitive effects of these compounds.

Morris Water Maze (MWM) for Spatial Learning

The MWM test is a widely used paradigm to assess hippocampus-dependent spatial learning and memory in rodents.[16]

Objective: To evaluate the effect of a compound on the ability of an animal to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

Methodology:

  • Apparatus: A large circular tank (e.g., 120 cm diameter) filled with opaque water (22 ± 2°C). A small escape platform is hidden 1 cm below the water's surface in one of the four designated quadrants.[15]

  • Animal Preparation: Rodents are administered either vehicle, trihexyphenidyl, or scopolamine intraperitoneally (i.p.) approximately 30 minutes before the first trial of each day.

  • Acquisition Phase (4-5 days):

    • Each day consists of 4 trials per animal.

    • For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the tank.

    • The animal is allowed to swim for a maximum of 60 seconds to find the hidden platform.

    • If the animal finds the platform, it is allowed to remain there for 15-20 seconds.

    • If it fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for the same duration.

    • The time taken to reach the platform (escape latency) and the path taken are recorded by an overhead video tracking system.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

MWM_Workflow cluster_setup Setup & Dosing cluster_acq Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) Dosing Administer Vehicle, Trihexyphenidyl, or Scopolamine Trial Place rat in water (Max 60s to find platform) Dosing->Trial Record_Acq Record Escape Latency & Path Length Trial->Record_Acq Repeat Repeat 4x per day Record_Acq->Repeat Repeat->Trial Next Trial / Day Remove_Platform Remove Platform Repeat->Remove_Platform End of Phase Free_Swim Allow free swim (60s) Remove_Platform->Free_Swim Record_Probe Record Time in Target Quadrant Free_Swim->Record_Probe

Figure 2: Experimental workflow for the Morris Water Maze test.
Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[17][18]

Objective: To evaluate the effect of a compound on an animal's ability to recognize a previously encountered object.

Methodology:

  • Apparatus: An open-field arena (e.g., 80x80 cm) made of a non-porous material.[15] A set of distinct objects (e.g., different shapes, colors, and textures) are used.

  • Habituation Phase (Day 1): Each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Familiarization/Sample Trial (T1) (Day 2):

    • Animals are administered the test compound or vehicle 30 minutes prior.

    • Two identical objects are placed in opposite corners of the arena.

    • The animal is placed in the center of the arena and allowed to explore for a set period (e.g., 3-5 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Test Trial (T2) (After a retention interval, e.g., 1 to 24 hours):

    • One of the familiar objects is replaced with a novel, previously unseen object.

    • The animal is returned to the arena and exploration time for both the familiar and novel object is recorded for 3-5 minutes.

    • A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI indicates impaired recognition memory.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2_T1 Day 2: Familiarization Trial (T1) cluster_day2_T2 Day 2: Test Trial (T2) Habituation Animal explores empty arena (5-10 min) Dosing Administer Vehicle or Drug Habituation->Dosing T1_Phase Explore two identical objects (A+A) for 3-5 min Dosing->T1_Phase Record_T1 Record exploration time T1_Phase->Record_T1 ITI Inter-Trial Interval (e.g., 1h or 24h) Record_T1->ITI T2_Phase Explore one familiar and one novel object (A+B) for 3-5 min ITI->T2_Phase Record_T2 Record exploration time for both objects T2_Phase->Record_T2 Calculate_DI Calculate Discrimination Index Record_T2->Calculate_DI

Figure 3: Experimental workflow for the Novel Object Recognition task.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Cyclosporine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cyclodrine hydrochloride" did not yield sufficient scientific literature for a comparative analysis. This guide therefore focuses on Cyclosporine, a widely researched immunosuppressant, assuming it was the intended subject of inquiry.

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cyclosporine, a potent calcineurin inhibitor widely used in organ transplantation and for the treatment of autoimmune diseases. The following sections detail its mechanism of action, present quantitative data on its biological effects, outline key experimental protocols, and visualize its signaling pathways.

Mechanism of Action

Cyclosporine exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[1][2][3] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and differentiation.[2][3] Beyond the calcineurin-NFAT pathway, Cyclosporine has also been shown to block the activation of the JNK and p38 MAP kinase signaling pathways.[4][5][6]

Quantitative Data Presentation

The following tables summarize the quantitative effects of Cyclosporine observed in various in vitro and in vivo studies.

Table 1: In Vitro Effects of Cyclosporine

ParameterCell Type/AssaySpeciesConcentration/IC50Reference
T-cell Proliferation (IC50)Mixed Lymphocyte Reaction (MLR)Human19 ± 4 µg/L[7]
T-cell Proliferation (IC50)PHA-stimulated T-cellsHuman294 µg/L (95% CI: 62–1401)[8]
CD4+CD25+ Treg Proliferation---HumanInhibited at 40 and 400 ng/mL[9]
IFNγ Production InhibitionPHA-stimulated whole bloodHuman>95% inhibition[8]
IL-2 Production InhibitionPHA-stimulated whole bloodHuman>95% inhibition[8]
CD154 Expression InhibitionPHA-stimulated T-cellsHuman>80% inhibition[8]
CD71 Expression InhibitionPHA-stimulated T-cellsHumanIC50 of 487 µg/L[8]

Table 2: In Vivo Effects and Pharmacokinetics of Cyclosporine

ParameterModel/SpeciesDoseEffect/ValueReference
Immunosuppression (ED50)Mouse heart transplant9.83 - 15 mg/kg/day (i.p.)Allograft rejection suppression[10]
T-helper Cell FunctionMouse15-30 mg/kgInactivation of self Ia-restricted Th function[11]
All T-cell ResponsesMouse75 mg/kgInactivation of all detectable T-cell responses[11]
Time to Peak Concentration (Tmax)HumanOral1.5 - 2.0 hours[12]
BioavailabilityHumanOral<5% to 89%[13]
Half-LifeHuman---8.4 to 27 hours[14]
ClearanceHuman (renal/liver transplant)---5 to 7 mL/min/kg[14]
EliminationHuman---Mainly via bile and feces[14][15]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a fundamental assay to assess the cell-mediated immune response in vitro.[16] It measures the proliferation of lymphocytes from one donor (responder) when co-cultured with lymphocytes from a genetically different donor (stimulator).[16][17]

Objective: To evaluate the inhibitory effect of Cyclosporine on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

  • Cyclosporine dissolved in a suitable solvent (e.g., DMSO).

  • Proliferation assay reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE).

  • 96-well round-bottom culture plates.

  • Irradiation source or mitomycin C to treat stimulator cells (for one-way MLR).[18]

Procedure:

  • Cell Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[18]

  • Stimulator Cell Preparation (for one-way MLR): Inactivate the PBMCs from one donor (stimulator cells) by irradiation or treatment with mitomycin C to prevent their proliferation.[18]

  • Co-culture Setup: Plate the responder PBMCs at a concentration of 1 x 10⁵ cells/well in a 96-well plate. Add an equal number of stimulator cells to each well.[19]

  • Treatment: Add serial dilutions of Cyclosporine to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator.[18]

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the final 16-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[19]

    • CFSE staining: Stain responder cells with CFSE before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each Cyclosporine concentration compared to the vehicle control. Determine the IC50 value.[20]

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as IL-2 and IFN-γ, secreted by activated T-cells.[21][22]

Objective: To measure the effect of Cyclosporine on the production of key cytokines by activated T-cells.

Materials:

  • Culture supernatants from an in vitro T-cell activation assay (e.g., MLR or mitogen stimulation).

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme-conjugated streptavidin, substrate, and stop solution).[23][24]

  • 96-well ELISA plates.

  • Wash buffer (e.g., PBS with Tween-20).

  • Assay diluent (e.g., PBS with BSA).

  • Plate reader.

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected culture supernatants to the wells. Incubate for 1-2 hours at room temperature.[23]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[23]

  • Substrate Reaction: Wash the plate and add the TMB substrate solution. A color change will occur. Incubate for 10-20 minutes in the dark.[23]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentration in the samples by interpolating their absorbance values on the standard curve.[21]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cyclosporine and a typical experimental workflow.

Cyclosporine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR Activation PLC PLCγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Transcription Cytokine Gene (e.g., IL-2) Transcription NFAT->Gene_Transcription Translocates & Activates Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp_Complex Cyclosporine- Cyclophilin Complex CsA_Cyp_Complex->Calcineurin_active Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC_Isolation Isolate PBMCs from two donors Cell_Culture Co-culture responder and inactivated stimulator PBMCs PBMC_Isolation->Cell_Culture Treatment Add Cyclosporine (various concentrations) Cell_Culture->Treatment Incubation Incubate for 5-7 days Treatment->Incubation Proliferation_Assay Measure T-cell Proliferation (e.g., [3H]-thymidine or CFSE) Incubation->Proliferation_Assay Supernatant_Collection Collect Culture Supernatants Incubation->Supernatant_Collection Cytokine_Assay Measure Cytokine Levels (e.g., IL-2, IFNγ by ELISA) Supernatant_Collection->Cytokine_Assay Animal_Model Establish Animal Model (e.g., skin/organ transplant) Drug_Administration Administer Cyclosporine (dose-response study) Animal_Model->Drug_Administration Monitoring Monitor Graft Survival and Immune Response Drug_Administration->Monitoring Pharmacokinetics Collect Blood Samples for Pharmacokinetic Analysis Drug_Administration->Pharmacokinetics

References

Independent Verification of Cyclodrine Hydrochloride's Antagonistic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclodrine hydrochloride's performance as a cholinergic antagonist against well-established alternatives. Due to the limited availability of public domain quantitative data for this compound, this guide focuses on a qualitative comparison based on its known classification, alongside detailed experimental data for comparator compounds.

Executive Summary

Data Presentation: Comparative Antagonist Properties

The following tables summarize the available quantitative data for the comparator antagonists.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Antagonism

CompoundTargetIC50KiAssay System
This compound mAChRsData not availableData not available
Atropine M1 mAChR2.5 nM1.2 nMRadioligand binding assay
M2 mAChR6.2 nM3.1 nMRadioligand binding assay
M3 mAChR1.6 nM1.0 nMRadioligand binding assay
M4 mAChR0.8 nM0.4 nMRadioligand binding assay
M5 mAChR3.2 nM1.8 nMRadioligand binding assay

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

CompoundTargetIC50KiAssay System
This compound nAChRsData not availableData not available
Mecamylamine α4β2 nAChR0.27 µM0.04 µMRadioligand binding assay (rat brain)
α7 nAChR1.3 µM-Functional assay (Xenopus oocytes)
α3β4 nAChR0.1 µM-Functional assay (Xenopus oocytes)

Experimental Protocols

Detailed methodologies for key experiments to characterize cholinergic antagonists are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Radioligand Binding Assay for mAChRs and nAChRs

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target receptor subtype (e.g., CHO or HEK293 cells transfected with the specific mAChR or nAChR subunit genes).

  • Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for mAChRs, [³H]-epibatidine for nAChRs).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like Atropine or Mecamylamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Include a set of tubes with the radioligand and the non-specific binding control to determine non-specific binding.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux Assay) for mAChRs

This assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a key signaling event for Gq-coupled mAChRs (M1, M3, M5).

Materials:

  • Cells stably expressing the target mAChR subtype (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Acetylcholine or Carbachol).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate the assay by adding the agonist to the wells.

  • Measure the change in fluorescence intensity over time using the plate reader.

  • Plot the agonist-induced fluorescence response against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximum agonist response.

Two-Electrode Voltage Clamp (TEVC) Assay for nAChRs

This electrophysiological assay directly measures the inhibition of ion channel function in response to an antagonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the target nAChR subtype.

  • Agonist (e.g., Acetylcholine or Nicotine).

  • Test compound (this compound) at various concentrations.

  • TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, and data acquisition system.

  • Recording solution (e.g., ND96).

Procedure:

  • Inject the cRNA into the Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the agonist to the oocyte to elicit an inward current.

  • After a washout period, co-apply the agonist with varying concentrations of the test compound.

  • Measure the peak amplitude of the agonist-evoked current in the presence and absence of the antagonist.

  • Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting concentration-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for muscarinic and nicotinic acetylcholine receptors, indicating the point of action for an antagonist like this compound.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Antagonist Cyclodrine HCl Antagonist->mAChR Blocks Gq Gq mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled Muscarinic Receptor Signaling Pathway.

Nicotinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Antagonist Cyclodrine HCl Antagonist->nAChR Blocks Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel cholinergic antagonist.

Experimental_Workflow Start Start: Compound of Interest (this compound) Primary_Screening Primary Screening: Radioligand Binding Assays Start->Primary_Screening Functional_Assays Functional Assays: - Calcium Flux (mAChRs) - TEVC (nAChRs) Primary_Screening->Functional_Assays Confirm Hits Data_Analysis Data Analysis: - IC50/Ki Determination - Concentration-Response Curves Functional_Assays->Data_Analysis Comparison Comparative Analysis: - Benchmark against known antagonists (Atropine, Mecamylamine) Data_Analysis->Comparison Conclusion Conclusion: - Antagonistic Profile - Potency and Selectivity Comparison->Conclusion

Caption: Workflow for Characterizing a Cholinergic Antagonist.

References

Safety Operating Guide

Navigating the Disposal of Cyclodrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Cyclodrine hydrochloride necessitates a cautious approach, treating it as a hazardous chemical. This guide provides essential safety and logistical information for its proper management and disposal in a laboratory setting.

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information derived from the safety data sheets of analogous compounds, such as Cyclobenzaprine hydrochloride.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. All handling of this compound, especially where dust may be generated, should be conducted in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol
  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1][2] Check your institution's specific guidelines for hazardous waste categorization.

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[2][3][4]

    • The label should clearly state "Hazardous Waste" and include the full chemical name, "this compound," along with any known hazard information.[2][3]

  • Waste Segregation :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure that it is segregated from incompatible materials. For instance, store it separately from strong oxidizing agents.[5]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Contain the spill using an inert absorbent material like sand or vermiculite.

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container. Do not create dust.[1]

    • Clean the spill area thoroughly.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][6]

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

Data from a Structurally Similar Compound: Cyclobenzaprine Hydrochloride

To provide context on the potential hazards that should be considered for this compound, the following table summarizes information for Cyclobenzaprine hydrochloride, a compound with a similar tricyclic structure.

Hazard InformationCyclobenzaprine Hydrochloride
Acute Toxicity (Oral) Toxic if swallowed.[8][9]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1][6]
Handling Avoid dust formation. Use in a well-ventilated area.[1]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.[9] Do not discharge to sewer systems.[1]

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the safe disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Chemical Waste Generated (this compound) assess Consult Safety Data Sheet (SDS) or Treat as Hazardous if Unknown start->assess container Select Appropriate, Labeled Waste Container assess->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Final Disposal at Approved Facility pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

By adhering to these general yet stringent guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.

References

Navigating the Safe Handling of Cyclodrine Hydrochloride: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Cyclodrine hydrochloride necessitates a cautious approach based on established best practices for handling potent, pharmacologically active compounds. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this substance. The following recommendations are derived from general safety principles and information for analogous compounds and should be supplemented by a thorough, substance-specific risk assessment before any work begins.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Weighing and Aliquoting (Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile glovesSafety glasses with side shields or safety gogglesNIOSH-approved N95 or higher respiratorDisposable gown with tight-fitting cuffs
Solution Preparation Chemical Fume HoodDouble-gloving with nitrile glovesSafety goggles or face shieldAs needed based on risk assessmentDisposable gown with tight-fitting cuffs
In Vitro/In Vivo Administration Biosafety Cabinet (if applicable) or well-ventilated areaNitrile glovesSafety glasses with side shieldsAs needed based on risk assessmentLab coat

General PPE Guidance:

  • Gloves: Always wear two pairs of powder-free nitrile gloves when handling this compound. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the work area.

  • Gowns: Disposable gowns made of a low-permeability fabric are recommended to prevent skin contact. Gowns should be changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, safety goggles or a full-face shield should be worn.[1]

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended when handling the powdered form of the compound to prevent inhalation.[1]

Operational Plan: From Receipt to Disposal

A clear and structured operational plan is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and securely locked area.

  • The storage temperature should be maintained at a low temperature, with powder stored at -20°C for up to 3 years and solutions at -80°C for up to 1 year.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the general steps for safely preparing a solution from a powdered compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a chemical fume hood by laying down an absorbent, disposable bench liner.

  • Weighing:

    • Use a calibrated analytical balance inside a ventilated balance enclosure or chemical fume hood.

    • Carefully weigh the desired amount of this compound powder onto weighing paper or into a suitable container.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder.

    • Gently swirl or vortex the mixture until the solid is completely dissolved. Avoid splashing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into clearly labeled, sealed vials.

    • Store the aliquots at the recommended temperature (-80°C for solutions).

  • Decontamination:

    • Wipe down all surfaces and equipment used with an appropriate deactivating solution or 70% ethanol.

    • Dispose of all contaminated disposable materials as hazardous waste.

Emergency Procedures: Preparedness is Key

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material, working from the outside in.

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a deactivating agent or 70% ethanol.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste:

    • All contaminated disposables (e.g., gloves, gowns, bench liners, weighing paper) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Visualizing Safety Workflows

To further clarify these procedures, the following diagrams illustrate key workflows.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Secure Location Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Work_Area Prepare Work Area in Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Collect_Waste Collect Contaminated Waste Prepare_Solution->Collect_Waste Label_Waste Label Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Start Emergency Occurs (Spill, Exposure) Assess Assess the Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate No Respond Initiate Response (Based on Emergency Type) Assess->Respond Yes Report Report Incident to Supervisor & EHS Evacuate->Report Spill Spill Cleanup Protocol Respond->Spill Exposure First Aid Protocol (Skin/Eye/Inhalation) Respond->Exposure Spill->Report Seek_Medical Seek Medical Attention Exposure->Seek_Medical Seek_Medical->Report

Caption: Emergency Response Decision Tree.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Solid_Waste Contaminated Solid Waste (Gloves, Gowns, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Documentation Complete Waste Disposal Documentation EHS_Pickup->Documentation

Caption: Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.